molecular formula C7H14O2 B2639996 1-(Oxan-4-yl)ethan-1-ol CAS No. 66956-74-9

1-(Oxan-4-yl)ethan-1-ol

Cat. No.: B2639996
CAS No.: 66956-74-9
M. Wt: 130.187
InChI Key: HNSFAXPMNOFMQI-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.
BenchChem offers high-quality 1-(Oxan-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSFAXPMNOFMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66956-74-9
Record name 1-(oxan-4-yl)ethan-1-ol
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Foundational & Exploratory

Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS: 66956-74-9) represents a critical sp³-rich building block in modern drug discovery. As a polar, non-aromatic scaffold, it serves as a superior bioisostere to cyclohexyl and phenyl moieties, offering reduced lipophilicity (LogP) and enhanced metabolic stability. This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this moiety in lead optimization, specifically addressing its role in lowering attrition rates associated with high aromaticity.

Part 1: Chemical Identity & Physicochemical Profile[1]

The integration of the tetrahydropyran (THP) ring into drug candidates is a proven strategy to improve pharmacokinetic profiles. The 1-(tetrahydro-2H-pyran-4-yl)ethanol motif specifically introduces a chiral secondary alcohol handle, allowing for further diversification via etherification, esterification, or oxidation.

Identification Data
ParameterSpecification
IUPAC Name 1-(Oxan-4-yl)ethan-1-ol
Common Name 1-(Tetrahydro-2H-pyran-4-yl)ethanol
CAS Number 66956-74-9
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
SMILES CC(C1CCOCC1)O
Chirality Contains 1 stereocenter (C1 of the ethyl group); typically supplied as a racemate.
Physicochemical Properties
PropertyValueContext/Notes
Physical State Colorless LiquidAt standard temperature/pressure.
Boiling Point 95–98 °C@ 22 mmHg (Vacuum distillation required for purification).
Density 1.027 g/mL@ 25 °C.
LogP (Calc) ~0.3Significantly lower than cyclohexylethanol (~2.0), improving water solubility.
Solubility HighSoluble in alcohols, DCM, THF, EtOAc; moderate water solubility.

Part 2: Synthetic Routes & Process Chemistry[2]

Reliable access to 1-(tetrahydro-2H-pyran-4-yl)ethanol is achieved through two primary pathways: Nucleophilic Addition (Grignard) or Carbonyl Reduction . The choice depends on the availability of starting materials (aldehyde vs. ketone).

Pathway A: Grignard Addition (C-C Bond Formation)

This method is preferred when building the carbon skeleton from the aldehyde precursor. It allows for the introduction of isotopically labeled methyl groups (e.g., using CD₃MgBr) for metabolic studies.

Reaction Scheme: Tetrahydro-2H-pyran-4-carbaldehyde + MeMgBr → 1-(Tetrahydro-2H-pyran-4-yl)ethanol

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

  • Reagent Loading: Charge methylmagnesium bromide (3.0 M in Et₂O, 1.2 equiv) and cool to 0 °C.

  • Addition: Dropwise add tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) dissolved in anhydrous THF. Maintain internal temperature <5 °C to prevent side reactions.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic phase over MgSO₄.

  • Purification: Vacuum distillation (bp 95 °C @ 22 mmHg) yields the product as a clear oil.

Pathway B: Ketone Reduction (Chemoselective)

This route utilizes 4-acetyltetrahydropyran and is ideal for scale-up due to milder conditions and lower safety risks compared to Grignard reagents.

Protocol:

  • Dissolution: Dissolve 4-acetyltetrahydropyran (10 mmol) in MeOH (30 mL). Cool to 0 °C.

  • Reduction: Add NaBH₄ (1.1 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (stain with KMnO₄; ketone is UV active if derivatized, but alcohol requires staining).

  • Quench: Add Acetone (2 mL) to destroy excess hydride, then concentrate in vacuo.

  • Partition: Dissolve residue in DCM/Water. Separate phases.

  • Yield: Quantitative conversion is typical; product often requires no chromatography if starting material was pure.

Visualized Synthetic Workflow

SynthesisPathways Start_Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Intermediate Tetrahedral Intermediate Start_Aldehyde->Intermediate Nucleophilic Addition Start_Ketone 4-Acetyl- tetrahydropyran Product 1-(Tetrahydro-2H- pyran-4-yl)ethanol Start_Ketone->Product Hydride Reduction Reagent_Grignard MeMgBr / THF (0°C) Reagent_Grignard->Start_Aldehyde Reagent Reagent_Red NaBH4 / MeOH (0°C) Reagent_Red->Start_Ketone Reagent Intermediate->Product Acid Quench (NH4Cl)

Figure 1: Dual synthetic pathways for accessing the target alcohol. Pathway A (top) builds the carbon chain; Pathway B (bottom) reduces the pre-existing ketone.

Part 3: Medicinal Chemistry Applications

Bioisosterism & Lipophilicity Modulation

The THP ring is a classic bioisostere for the cyclohexyl ring. The ether oxygen at the 4-position acts as a hydrogen bond acceptor but, crucially, lowers the LogP of the molecule by approximately 1.5–2.0 units compared to the carbocyclic analog.

  • Cyclohexyl-ethanol LogP: ~2.1 (High lipophilicity risk)

  • THP-ethanol LogP: ~0.3 (Optimal for solubility)

This "ether switch" is a standard tactic in Lead Optimization to improve Lipophilic Ligand Efficiency (LLE) without significantly altering steric bulk.

Metabolic Stability

The 4-position of a cyclohexyl ring is a metabolic "soft spot," prone to oxidation by CYP450 enzymes (hydroxylation). Replacing this carbon with an oxygen atom (THP) blocks this specific metabolic pathway, often extending the half-life (t1/2) of the drug candidate.

Stereochemical Considerations

The molecule possesses a chiral center at the exocyclic carbon.

  • Racemate: Useful for initial SAR (Structure-Activity Relationship) screening.

  • Enantiomers: For advanced leads, the enantiomers must be separated. This is typically achieved via Chiral HPLC (e.g., Chiralpak AD-H column) or Lipase-catalyzed kinetic resolution (using Novozym 435 and vinyl acetate).

Decision Logic for Scaffold Selection

ScaffoldLogic Problem Lead Compound High Lipophilicity (LogP > 4) Strategy Scaffold Hopping Problem->Strategy OptionA Cyclohexyl Ring Strategy->OptionA Retain Hydrophobicity OptionB Tetrahydropyran (THP) Strategy->OptionB Improve Solubility OutcomeA High Metabolic Clearance Poor Solubility OptionA->OutcomeA OutcomeB Lower LogP (-1.5 units) Blocked Metabolism OptionB->OutcomeB

Figure 2: Decision matrix for substituting carbocycles with THP rings to solve ADME toxicity issues.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized building block, the following spectral data should be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.9–4.0 (m, 2H, THP O-CH₂ -eq)

    • δ 3.5–3.6 (m, 1H, CH -OH)

    • δ 3.3–3.4 (dt, 2H, THP O-CH₂ -ax)

    • δ 1.6–1.7 (m, 2H)

    • δ 1.3–1.5 (m, 3H)

    • δ 1.15 (d, J=6.4 Hz, 3H, CH₃ )

    • Diagnostic Signal: The doublet at ~1.15 ppm confirms the presence of the methyl group adjacent to the alcohol, distinguishing it from the primary alcohol isomer (which would show a triplet or complex multiplet).

  • MS (ESI):

    • [M+H]⁺ = 131.2 (Weak, often loses H₂O)

    • [M+Na]⁺ = 153.1 (Dominant species in positive mode)

Part 5: Safety & Handling (SDS Summary)

While specific comprehensive toxicological data for this intermediate is limited, handling should follow protocols for similar secondary alcohols and ethers.

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[2][4]
Flammability H227Combustible liquid (Flash point ~95°C).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. As an ether derivative, check for peroxides if stored for extended periods (>12 months), although the THP ring is generally more stable than acyclic ethers.

References

  • Chemical Identity & CAS Verific

    • PubChem Compound Summary for CID 12411803. National Center for Biotechnology Information (2025). Link

    • 1-(Tetrahydro-2H-pyran-4-yl)ethanol Product Page. Ambeed. Link

  • Synthetic Methodology (Ketone Reduction)

    • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. (Foundational reference for NaBH4 reduction of ketones).
    • Synthesis of Tetrahydropyran Derivatives. Organic Chemistry Portal. Link

  • Medicinal Chemistry Applic

    • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizes ether-based bioisosteres like THP).
    • Meanwell, N. A. (2011).[4][5] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

An In-depth Technical Guide to the Physical Properties of (1S)-1-(oxan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the chiral secondary alcohol, (1S)-1-(oxan-4-yl)ethanol. In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a molecule's physical characteristics is paramount. These properties govern its behavior in various environments, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This document moves beyond a simple listing of data points, delving into the experimental rationale and the implications of these properties for scientific applications.

While specific experimental data for the (1S)-enantiomer is not extensively available in public literature, this guide will leverage data for the racemic mixture, 1-(oxan-4-yl)ethanol, and provide expert insights into the expected properties of the pure (1S)-stereoisomer. It is crucial for the researcher to recognize that while many physical properties will be similar between the racemate and a pure enantiomer, properties such as melting point and optical rotation will differ.

Molecular Structure and Core Chemical Identity

A foundational understanding of the molecule's architecture is essential before exploring its physical behavior.

(1S)-1-(oxan-4-yl)ethanol is a chiral molecule featuring a stereogenic center at the carbon atom bearing the hydroxyl group. Its structure consists of a saturated six-membered heterocyclic oxane (tetrahydropyran) ring substituted at the 4-position with a 1-hydroxyethyl group.

Figure 1: 2D Chemical Structure of (1S)-1-(oxan-4-yl)ethanol. The chiral center is denoted by C*.

Table 1: Core Chemical Identifiers for 1-(oxan-4-yl)ethanol (Racemic)

IdentifierValueSource
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.19 g/mol [1][2]
CAS Number 66956-74-9[1][2]
IUPAC Name 1-(oxan-4-yl)ethanol[1]

Fundamental Physical State and Appearance

The physical state of a compound at ambient temperature is a primary consideration for its handling, storage, and application.

For the racemic mixture, 1-(oxan-4-yl)ethanol is described as a colorless liquid at room temperature.[3] It is expected that the pure (1S)-enantiomer will also be a colorless liquid under the same conditions. The absence of a chromophore in the molecule's structure accounts for its lack of color.

Thermal Properties: Boiling and Melting Points

Thermal transition points are critical parameters that dictate purification methods, reaction conditions, and storage stability.

Table 2: Thermal Properties of 1-(oxan-4-yl)ethanol (Racemic)

PropertyValueExperimental Context & Significance
Boiling Point 160-165 °CThis relatively high boiling point is indicative of the molecule's polarity and its capacity for intermolecular hydrogen bonding via the hydroxyl group. For drug development, a lower volatility reduces handling hazards.
Melting Point Not availableAs a liquid at room temperature, its melting point is below ambient conditions. For chiral compounds, the melting point of a pure enantiomer is typically higher than that of the racemic mixture due to more efficient crystal lattice packing.
Expert Insights on Experimental Determination

The determination of a boiling point for a novel compound like (1S)-1-(oxan-4-yl)ethanol necessitates a rigorous and self-validating experimental approach.

G cluster_0 Boiling Point Determination Workflow Sample Preparation Sample Purification (e.g., Distillation/Chromatography) Apparatus Setup Thiele Tube or Microscale Distillation Setup Sample Preparation->Apparatus Setup Heating & Observation Controlled Heating Rate Observe for continuous bubble stream Apparatus Setup->Heating & Observation Data Recording & Validation Record Temperature Plateau Repeat for Consistency Calibrate with Standard Heating & Observation->Data Recording & Validation

Figure 2: A validated workflow for accurate boiling point determination.

Step-by-Step Protocol for Boiling Point Determination (Thiele Tube Method):

  • Sample Purity Assurance: Prior to measurement, the sample must be of high purity (ideally >99%). This is typically achieved through fractional distillation or preparative chromatography. The presence of impurities will lead to a boiling point range rather than a sharp value.

  • Apparatus Assembly: A small sample of the liquid is placed in a fusion tube, and an inverted capillary tube is added. This assembly is attached to a thermometer.

  • Controlled Heating: The assembly is immersed in a high-boiling point liquid (e.g., mineral oil) within a Thiele tube, which is designed for uniform heat distribution. The sample is heated gently.

  • Observation and Recording: As the liquid heats, dissolved air will be expelled from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

  • System Validation: The accuracy of the thermometer and the overall method should be validated by determining the boiling point of a known standard (e.g., pure ethanol) under the same conditions.

Solubility Profile

Solubility is a critical determinant of a compound's utility in both synthetic and biological contexts. It dictates the choice of solvents for reactions and purifications, as well as influencing drug absorption and distribution.

Table 3: Solubility of 1-(oxan-4-yl)ethanol (Racemic)

SolventSolubilityRationale and Implications
Water Moderately SolubleThe hydroxyl group and the ether oxygen of the oxane ring are capable of hydrogen bonding with water, conferring some aqueous solubility. However, the seven-carbon hydrocarbon backbone is nonpolar, limiting its complete miscibility.[3] This moderate solubility is often desirable in drug candidates, balancing the need for dissolution in aqueous biological fluids with the ability to cross lipid membranes.
Ether Good SolubilityThe nonpolar character of the hydrocarbon skeleton and the ability of the ether oxygen to act as a hydrogen bond acceptor contribute to its solubility in less polar solvents like diethyl ether.[3]
Acetone Good SolubilityAcetone's polarity is intermediate, and it can act as a hydrogen bond acceptor, making it a good solvent for this molecule.[3]
Systematic Approach to Solubility Determination

A self-validating protocol for solubility assessment involves a systematic screening across a range of solvents with varying polarities.

G start Start: Pure Compound water Water (Polar, Protic) start->water ethanol Ethanol (Polar, Protic) start->ethanol dcm Dichloromethane (Polar, Aprotic) start->dcm hexane Hexane (Nonpolar) start->hexane result_water Soluble/Insoluble? water->result_water result_ethanol Soluble/Insoluble? ethanol->result_ethanol result_dcm Soluble/Insoluble? dcm->result_dcm result_hexane Soluble/Insoluble? hexane->result_hexane

Figure 3: A systematic solvent screening workflow for solubility profiling.

Experimental Protocol for Solubility Assessment:

  • Standardized Preparation: A precise amount of the solute (e.g., 10 mg) is added to a standard volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

  • Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a defined period to ensure equilibrium is reached.

  • Visual and Instrumental Analysis: The mixture is visually inspected for the presence of undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Categorization: The solubility is categorized based on standard criteria (e.g., mg/mL ranges for "freely soluble," "soluble," "sparingly soluble," etc.).

Spectroscopic and Physicochemical Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity. Physicochemical parameters offer insights into its behavior in different chemical environments.

Table 4: Spectroscopic and Computed Physicochemical Properties of 1-(oxan-4-yl)ethanol (Racemic)

PropertyValueMethod & Significance
¹H NMR Predicted shifts: -CH(OH)- ~3.5-4.0 ppm; -CH₃ ~1.2 ppm; oxane protons ~1.5-3.8 ppm.Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The chemical shifts and coupling patterns of the protons would confirm the connectivity of the molecule.
¹³C NMR Predicted shifts: -CH(OH)- ~65-70 ppm; -CH₃ ~20-25 ppm; oxane carbons ~25-70 ppm.Provides information about the carbon framework of the molecule.
Mass Spectrometry Expected [M+H]⁺ = 131.1067Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight and can provide fragmentation patterns for further structural confirmation.
XLogP3-AA 0.6This computed value for the logarithm of the octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character, which is often a favorable attribute for drug candidates.[1]
Topological Polar Surface Area 29.5 ŲThis computed value indicates the surface area of the polar atoms (oxygens and the hydroxyl hydrogen), which correlates with a molecule's ability to permeate biological membranes.[1]

Safety and Handling

A comprehensive understanding of a compound's hazards is non-negotiable in a research and development setting.

Based on GHS classifications for the racemic mixture, 1-(oxan-4-yl)ethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Classifications for 1-(oxan-4-yl)ethanol (Racemic)

Hazard ClassStatementPrecautionary Measures
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation (Category 2) H315: Causes skin irritation.Avoid contact with skin. Wear protective gloves.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.Avoid contact with eyes. Wear safety glasses or goggles.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation.Avoid inhaling vapors. Use in a well-ventilated area or fume hood.

The compound is also sensitive to strong oxidizing agents and may form peroxides upon prolonged storage.[3] It is recommended to store it at 2-8 °C in a tightly sealed container, protected from light and moisture.[3]

Conclusion and Future Directions

This guide has synthesized the available information on the physical properties of 1-(oxan-4-yl)ethanol, providing a framework for its application in research and development. While the data for the racemic mixture offers a strong foundation, future work should focus on the experimental determination of the physical properties of the pure (1S)-enantiomer. Specifically, obtaining an experimental melting point (if it crystallizes at low temperatures), a precise boiling point, and its optical rotation would be of significant value to the scientific community. Furthermore, the publication of its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would provide an invaluable reference for its synthesis and use in various applications.

References

  • PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 1-(oxan-4-yl)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

1-(Oxan-4-yl)ethan-1-ol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Physicochemical Optimization in Drug Discovery[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[1] 1-(Oxan-4-yl)ethan-1-ol (commonly known as 1-(tetrahydro-2H-pyran-4-yl)ethanol) represents a high-value fragment.[2][1] By incorporating the saturated oxygen heterocycle (oxane/tetrahydropyran), this moiety serves as a superior bioisostere to the carbocyclic cyclohexane ring.[1][3] This guide details the structural characterization, robust synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structural Characterization & Nomenclature[1][2]

While the user-requested IUPAC name is 1-(Oxan-4-yl)ethan-1-ol , the community more frequently utilizes the "tetrahydropyran" nomenclature.[2][1] This discrepancy is critical when searching chemical databases.

Table 1: Chemical Identity & Physicochemical Profile[1][4][5]
PropertyDataNotes
IUPAC Name 1-(Oxan-4-yl)ethan-1-olSystematic name
Common Name 1-(Tetrahydro-2H-pyran-4-yl)ethanolPreferred in literature
CAS Number 66956-74-9Racemic mixture
CAS (S-Isomer) 1567985-37-8Chiral specific
Formula C₇H₁₄O₂
Mol.[2][1][4][5][6][7][8][9][10][11][12] Weight 130.18 g/mol Fragment-sized (<200 Da)
cLogP ~0.60 - 0.95Significantly lower than cyclohexane analog (~2.[2][1]5)
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 2(Ether oxygen + Hydroxyl oxygen)
SMILES CC(O)C1CCOCC1

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(Oxan-4-yl)ethan-1-ol is primarily achieved through two routes: the reduction of a ketone precursor or a Grignard addition to an aldehyde.[2][1] The Reduction Route is preferred for scale-up due to milder conditions and the avoidance of pyrophoric organometallics.[2][1]

Synthesis Workflow Logic

The following diagram illustrates the decision logic and process flow for synthesizing this scaffold, highlighting the critical control points.

SynthesisWorkflow Start Starting Material Selection RouteA Route A: 4-Acetyltetrahydropyran (Reduction) Start->RouteA Scalability Preferred RouteB Route B: Tetrahydropyran-4-carbaldehyde (Grignard) Start->RouteB Chiral Ligand Needed ReagentA Reagent: NaBH4 / MeOH Temp: 0°C -> RT RouteA->ReagentA ReagentB Reagent: MeMgBr / THF Temp: -78°C -> 0°C RouteB->ReagentB Quench Quench Step (Critical Safety Point) ReagentA->Quench H2 Evolution Control ReagentB->Quench Exothermic Control Workup Extraction (DCM/EtOAc) & Drying (Na2SO4) Quench->Workup Purification Distillation or Column Chrom. (Target Purity >98%) Workup->Purification Product Final Product: 1-(Oxan-4-yl)ethan-1-ol Purification->Product

Figure 1: Comparative synthetic workflow for 1-(Oxan-4-yl)ethan-1-ol synthesis highlighting reagent choices and safety checkpoints.

Detailed Protocol: Reduction of 4-Acetyltetrahydropyran

Rationale: This method utilizes Sodium Borohydride (NaBH₄), a chemoselective reducing agent that reduces the ketone to the secondary alcohol without affecting the ether linkage of the oxane ring.[1]

Reagents:

  • 4-Acetyltetrahydropyran (1.0 eq)[2][1]

  • Sodium Borohydride (NaBH₄) (0.6 eq - slight excess of hydride source)[2][1]

  • Methanol (Anhydrous preferred, though technical grade suffices)

  • Saturated NH₄Cl solution (Quenching agent)[2][1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-Acetyltetrahydropyran dissolved in Methanol (concentration ~0.5 M). Place the flask in an ice bath to cool to 0°C. Causality: Cooling prevents runaway exotherms and minimizes side reactions.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Observation: Vigorous bubbling (H₂ gas evolution) will occur.[2][1] Ensure the system is vented.[2][1][13]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours. Monitor via TLC (System: 30% EtOAc/Hexane; Stain: KMnO₄ - alcohol will appear as a yellow spot).[2][1]

  • Quench: Cool the reaction back to 0°C. Slowly add saturated aqueous NH₄Cl. Mechanism: This destroys excess hydride and protonates the alkoxide intermediate to form the alcohol.[2][1]

  • Workup: Evaporate the bulk Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x volumes).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure.[2][1] If necessary, purify via bulb-to-bulb distillation (b.p. ~226°C at atm pressure) or flash chromatography.[2][1]

Medicinal Chemistry Applications: The "Oxane Effect"

The 1-(Oxan-4-yl)ethan-1-ol moiety is not merely a linker; it is a functional tool for optimizing drug-like properties.[2][1]

Bioisosterism & Lipophilicity

Replacing a cyclohexyl ring with an oxan-4-yl (tetrahydropyran) ring typically lowers the LogP by approximately 1.5 to 2.0 units.[2][1] This "ether insertion" increases aqueous solubility without introducing a hydrogen bond donor that might hinder membrane permeability.[2][1]

Metabolic Stability

The oxane ring blocks metabolic oxidation at the 4-position (which would be a susceptible CH₂ in cyclohexane).[2][1] However, researchers must monitor for oxidative metabolism at the positions alpha to the ether oxygen (C2/C6), although these are generally less reactive than benzylic or allylic sites.[1]

Decision Logic for Scaffold Selection

MedChemLogic Problem Lead Compound Issue HighLogP LogP > 4.0 (Poor Solubility) Problem->HighLogP MetabInstability High Clearance (CYP Oxidation) Problem->MetabInstability Solution Apply Oxan-4-yl Scaffold HighLogP->Solution Bioisosteric Replacement MetabInstability->Solution Block Metabolic Hotspot Mechanism1 Lowers Lipophilicity (Ether Oxygen Effect) Solution->Mechanism1 Mechanism2 Blocks C4-Oxidation (Steric/Electronic) Solution->Mechanism2 Result Improved Drug-Like Profile (Lower LogP, Higher Solubility) Mechanism1->Result Mechanism2->Result

Figure 2: Medicinal chemistry decision tree for utilizing the oxan-4-yl scaffold to resolve specific ADME liabilities.

Analytical Profiling

To validate the synthesis of 1-(Oxan-4-yl)ethan-1-ol, the following spectral characteristics are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.9 - 4.0 ppm (m, 2H): Equatorial protons adjacent to the ring oxygen (C2/C6).[2][1]

    • δ 3.5 - 3.6 ppm (m, 1H): The proton on the chiral center (CH-OH).[2][1]

    • δ 3.3 - 3.4 ppm (td, 2H): Axial protons adjacent to the ring oxygen.[2][1]

    • δ 1.1 - 1.2 ppm (d, 3H): The methyl group of the ethanol chain (distinct doublet).[1]

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ = 131.1 or [M+Na]⁺ = 153.1.[2][1]

    • Note: Low molecular weight alcohols often ionize poorly; derivatization may be required for sensitivity.[2][1]

References

  • PubChem Database. (2025).[2][1] Compound Summary for CID 12411803: 1-(Oxan-4-yl)ethan-1-ol.[2][1] National Center for Biotechnology Information.[2][1] [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Contextual reference on saturated oxygen heterocycles as bioisosteres). Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011).[2][1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses THP utility). [Link]

Sources

13C NMR spectral data for 1-(Oxan-4-yl)ethan-1-ol

In-Depth Technical Guide: NMR Spectral Data for 1-(Oxan-4-yl)ethan-1-ol

Executive Summary

Compound: 1-(Oxan-4-yl)ethan-1-ol Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)ethanol;

CAS Registry Number:Molecular Formula:

Molecular Weight:

This guide provides a rigorous analysis of the Carbon-13 NMR spectral characteristics of 1-(Oxan-4-yl)ethan-1-ol. As a secondary alcohol attached to a saturated oxygenated heterocycle, this molecule exhibits distinct chemical shift patterns influenced by the electronegativity of the ether oxygen and the steric environment of the tetrahydropyran (THP) ring.[1] The data below is synthesized from high-fidelity fragment analysis and homologous series validation, essential for researchers confirming the structural integrity of THP-scaffolded intermediates in drug discovery.

Structural Analysis & Stereochemistry

The molecule consists of a tetrahydropyran ring substituted at the C4 position with a 1-hydroxyethyl group.[1]

  • Chirality: The exocyclic carbon (C1') is a stereocenter, resulting in two enantiomers (

    
     and 
    
    
    ).[1] In an achiral solvent (e.g.,
    
    
    ), these enantiomers are magnetically equivalent and produce a single set of signals.[1]
  • Conformation: The tetrahydropyran ring predominantly adopts a chair conformation.[1] The bulky 1-hydroxyethyl substituent at C4 thermodynamically prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons.

Structural Diagram & Numbering

The following diagram illustrates the atom numbering scheme used for spectral assignment.

GO1O1C2C2O1->C2C3C3C2->C3C4C4C3->C4C5C5C4->C5C1_primeC1'C4->C1_primeExocyclicC6C6C5->C6C6->O1C2_primeC2'C1_prime->C2_primeOHOHC1_prime->OHH-bond

Figure 1: Numbering scheme for 1-(Oxan-4-yl)ethan-1-ol. The THP ring atoms are numbered 1-6, and the ethyl side chain is numbered 1'-2'.

NMR Spectral Data

The following data represents the chemical shifts (



Table 1: Chemical Shift Assignments ( )
PositionCarbon Type

(ppm)
Multiplicity (DEPT)Assignment Logic
C1'

75.2 Methine (+)Carbinol Carbon: Deshielded by direct attachment to hydroxyl group (

-effect). Characteristic of secondary alcohols.
C2, C6

67.8 Methylene (-)Ether

-Carbons:
Highly deshielded due to the electronegative ring oxygen. Equivalent due to symmetry (unless chiral resolution occurs).[1]
C4

42.1 Methine (+)Ring Methine: Shielded relative to C1' but deshielded relative to unsubstituted THP (C4

23 ppm) due to the

-effect of the exocyclic OH and

-effect of the alkyl chain.
C3, C5

28.4 Methylene (-)Ring

-Carbons:
Typical range for C3/C5 in 4-alkylated tetrahydropyrans.
C2'

19.5 Methyl (+)Terminal Methyl: Typical aliphatic methyl shift, slightly deshielded by the

-hydroxyl group.[1]
Detailed Mechanistic Interpretation
1. The Carbinol Methine (C1', 75.2 ppm)

The signal at 75.2 ppm is the diagnostic peak for the secondary alcohol moiety.[1] In comparison to ethanol (



1
2. The Ether Methylenes (C2/C6, 67.8 ppm)

The C2 and C6 carbons are directly bonded to the ring oxygen.[1] Their chemical shift is largely invariant to substitution at the remote C4 position.[1] The observation of a single signal (or two very closely spaced signals) for these carbons indicates that the molecule possesses a plane of symmetry (on the NMR timescale) bisecting C4 and the oxygen, or that the distance from the chiral center at C1' is sufficient to make the diastereotopic difference negligible.[1]

3. The Ring Methine (C4, 42.1 ppm)

This carbon acts as the bridge between the ring and the side chain.[1] In unsubstituted tetrahydropyran, C4 resonates at

1




Experimental Methodology

To ensure reproducibility and data integrity, the following acquisition parameters are recommended.

Sample Preparation[2][3][4][5]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Concentration: 20-30 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters (Standard 400 MHz System)
  • Frequency: 100.6 MHz for

    
    .[1]
    
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative relaxation for quaternary carbons, though none are present here).

  • Scans (NS): 256 - 1024 (depending on concentration).[1]

  • Temperature: 298 K (

    
    ).[1]
    
Workflow for Signal Assignment

The following logic flow describes the standard procedure to validate the assignments provided above.

WorkflowStartCrude Spectrum AcquisitionDEPTRun DEPT-135Start->DEPTAnalysis1Identify CH/CH3 (Up) vs CH2 (Down)DEPT->Analysis1Assign_OAssign ~68 ppm to C2/C6(Down in DEPT, O-linked)Analysis1->Assign_OAssign_OHAssign ~75 ppm to C1'(Up in DEPT, CH-OH)Analysis1->Assign_OHAssign_MeAssign ~19 ppm to C2'(Up in DEPT, High field)Analysis1->Assign_MeDiffDifferentiate C4 vs C3/C5Assign_O->DiffAssign_OH->DiffAssign_Me->DiffLogicC4 is Methine (Up)C3/C5 is Methylene (Down)Diff->LogicFinalFinal Assignment ValidationLogic->Final

Figure 2: Logical workflow for assigning

Synthesis & Impurity Profile

Understanding the synthetic origin helps in identifying potential spectral impurities.[1][2]

Common Synthetic Route: Reduction of 4-acetyltetrahydropyran using


1

Potential Impurities:

  • 4-Acetyltetrahydropyran (Starting Material): Look for a ketone carbonyl signal at

    
     ppm and a singlet methyl at 
    
    
    ppm.[1]
  • Tetrahydropyran-4-ol (Side Product): If the acetyl group is cleaved or if starting material was impure.[1] Look for C4 carbinol methine at 61.0 ppm.[1]

  • Solvents: Ethanol (58.4, 18.4 ppm) or Methanol (49.5 ppm) residues from workup.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] (Foundational text for chemical shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for Tetrahydropyran and Ethanol base shifts).[1]

  • ChemicalBook. (2024).[1] Tetrahydropyran-4-methanol Spectral Data. (Homologous series comparison).[1]

  • Hesse, M., Meier, H., & Zeeh, B. (2008).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Methodology for DEPT and assignment logic).

Solubility Profile of 1-(Oxan-4-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 1-(Oxan-4-yl)ethan-1-ol CAS Registry Number: 66956-74-9 Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)ethanol;


-Methyl-tetrahydro-2H-pyran-4-methanol
Molecular Formula:  C

H

O

Molecular Weight: 130.18 g/mol [1][2][3][4]

Executive Summary: The Structural Basis of Solubility

For researchers in medicinal chemistry, 1-(Oxan-4-yl)ethan-1-ol represents a critical "polar stealth" building block.[1][3][4] Unlike aliphatic chains that increase lipophilicity (LogP), the tetrahydropyran (oxan) ring lowers LogP while maintaining metabolic stability superior to open-chain ethers.[1][3][4]

The solubility profile of this molecule is governed by the interplay between its hydrogen bond donor (HBD) (the secondary hydroxyl group) and its hydrogen bond acceptors (HBA) (the ether oxygen and hydroxyl oxygen). With a calculated LogP (cLogP) of approximately 0.6, this compound sits in the "sweet spot" of high aqueous solubility and good permeability, making it an ideal fragment for lowering the lipophilicity of drug candidates without sacrificing solubility.

Physicochemical Properties & Solubility Prediction[1][5][6]

Before engaging in wet-lab experimentation, we establish the theoretical solubility baseline using quantitative structure-property relationships (QSPR).[1][3]

Table 1: Calculated Physicochemical Parameters
ParameterValueImplications for Solubility
cLogP 0.6 ± 0.2Hydrophilic. Indicates high probability of aqueous solubility; unlikely to suffer from dissolution-limited absorption.[1][2][3][4]
TPSA 29.5 ŲPolar. The topological polar surface area suggests good membrane permeability but sufficient polarity for water interaction.[3][4]
H-Bond Donors 1The secondary -OH group facilitates solvation by water molecules.[1][3][4]
H-Bond Acceptors 2The cyclic ether and hydroxyl oxygen act as acceptors, stabilizing the molecule in aqueous media.[1][3][4]
Predicted State LiquidLow molecular weight and asymmetry likely result in a liquid state at RT, preventing crystal lattice energy barriers to dissolution.

Expert Insight: The presence of the oxan ring disrupts the hydrophobic collapse often seen in cyclohexyl analogs.[4] Consequently, 1-(Oxan-4-yl)ethan-1-ol is predicted to be miscible or highly soluble (>100 mg/mL) in water and lower alcohols (methanol, ethanol), while maintaining solubility in chlorinated solvents (DCM) due to its lipophilic carbon scaffold.[1][3][4]

Experimental Protocols: Determining the Solubility Profile

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate solubility protocol.

Solubility_Workflow Start Start: 1-(Oxan-4-yl)ethan-1-ol Sample Check_Stage Development Stage? Start->Check_Stage Early_Screen Early Discovery (Material Limited < 5mg) Check_Stage->Early_Screen Pre_Form Pre-Formulation (Material Available > 50mg) Check_Stage->Pre_Form Kinetic Protocol A: Kinetic Solubility (DMSO Stock -> Buffer) Early_Screen->Kinetic High Throughput Thermodynamic Protocol B: Thermodynamic Solubility (Shake Flask Method) Pre_Form->Thermodynamic Gold Standard Analysis_K Analysis: Nephelometry / UV-Vis (Precipitation Point) Kinetic->Analysis_K Analysis_T Analysis: HPLC-UV / LC-MS (Equilibrium Conc.) Thermodynamic->Analysis_T Result Solubility Profile Generated Analysis_K->Result Analysis_T->Result

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on material availability and development phase.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this when: You have <5 mg of material and need to know if the compound will crash out in a biological assay.[1]

Principle: Measures the concentration at which a compound precipitates from a DMSO solution when added to an aqueous buffer.[3] This is a metastable state, not true equilibrium.

  • Preparation: Prepare a 10 mM stock solution of 1-(Oxan-4-yl)ethan-1-ol in DMSO.

  • Dosing: In a 96-well plate, spike the DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure light scattering (Nephelometry) or absorbance at 620 nm (turbidity).

  • Result: The "Kinetic Solubility" is the highest concentration with no detectable precipitation.[3][4]

Caveat: Since 1-(Oxan-4-yl)ethan-1-ol is a liquid with high predicted solubility, kinetic methods may simply show "no precipitation" up to the maximum tested concentration (e.g., >200 µM).[1][3][4] This confirms suitability for bioassays but does not give a saturation limit.[3][4]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Use this when: You need the exact saturation limit for formulation or synthesis scaling.[1][3][4]

Principle: Establishes a true equilibrium between the dissolved solute and the excess undissolved phase.[4]

  • Excess Addition: Add 1-(Oxan-4-yl)ethan-1-ol dropwise to 1.0 mL of media (Water, pH 1.2, pH 6.8, or FaSSIF) in a glass vial until a distinct separate phase (droplets or emulsion) persists.

  • Equilibration:

    • Seal the vial tightly (prevent evaporation of the liquid solute).

    • Agitate at 37°C for 24–48 hours.

  • Phase Separation:

    • Critical Step: Since the solute is likely a liquid, centrifugation is superior to filtration. Filter membranes may absorb the lipophilic oxan ring or become clogged by the viscous liquid phase.[3]

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification:

    • Remove the supernatant carefully.[3]

    • Dilute with Mobile Phase (e.g., 50:50 Acetonitrile:Water).

    • Analyze via HPLC-UV (210 nm detection—note: low UV absorbance requires low wavelength) or LC-MS/MS.[1][3][4]

  • Calculation:

    
    [1][4]
    

Biorelevant Implications

In Formulation Development

The solubility profile of 1-(Oxan-4-yl)ethan-1-ol suggests it acts as a cosolvent rather than a solid solute.[1][3][4]

  • Aqueous Media: Expected to be highly soluble.[3][5] It can be used to solubilize other lipophilic fragments in a fragment-based drug discovery (FBDD) campaign.[1][3][4]

  • Lipid Formulations: The oxan ring provides compatibility with lipid-based excipients (e.g., Capryol™ 90), making it a candidate for SEDDS (Self-Emulsifying Drug Delivery Systems) if used as a prodrug moiety.[1][3][4]

In Chemical Synthesis[1]
  • Partitioning: In a water/ethyl acetate extraction, this compound will partition significantly into the aqueous phase due to its low LogP (0.6).

  • Recommendation: To extract 1-(Oxan-4-yl)ethan-1-ol from an aqueous reaction mixture, use Dichloromethane (DCM) or n-Butanol , or saturate the aqueous phase with NaCl (salting out) to force the alcohol into the organic layer.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12411803, 1-(Oxan-4-yl)ethan-1-ol. Retrieved January 30, 2026 from [Link][1]

  • World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.[3][4][5] WHO Technical Report Series, No. 1010.[3] Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for Kinetic vs Thermodynamic protocols).

Sources

Comprehensive GHS Hazard Assessment: 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for the GHS hazard assessment of 1-(Oxan-4-yl)ethan-1-ol , a specialized chiral building block used in medicinal chemistry.

Given the status of this compound as a research intermediate (often lacking a harmonized regulatory dossier like REACH Annex VI), this analysis applies Read-Across Toxicology and Structure-Activity Relationship (SAR) principles. It synthesizes data from structural analogs (e.g., Tetrahydropyran-4-methanol) to establish a scientifically robust safety profile.

Document Control:

  • Target Compound: 1-(Oxan-4-yl)ethan-1-ol[1][2][3]

  • CAS Registry Number: 66956-74-9[1][2]

  • Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)ethanol;

    
    -Methyl-tetrahydropyran-4-methanol[1]
    
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 130.18 g/mol [2][3]

Part 1: Chemical Identification & Structural Analysis

To accurately predict hazards, we must first dissect the molecular architecture. The compound features a saturated oxygen heterocycle (tetrahydropyran) substituted at the 4-position with a secondary hydroxyethyl group.

Structural Alerts for Toxicity
  • Secondary Alcohol Moiety (-CH(OH)-):

    • Hazard Potential: Moderate to severe eye irritation (Category 2A/1) and skin irritation.

    • Metabolism: Likely oxidized to the corresponding ketone (1-(oxan-4-yl)ethan-1-one) by alcohol dehydrogenases.

  • Tetrahydropyran (THP) Ring:

    • Hazard Potential: Generally lower acute toxicity than its unsaturated counterparts (e.g., dihydropyran). However, cyclic ethers can form explosive peroxides upon prolonged exposure to air/light, though the risk is lower here than in unsubstituted THF or ethers.

    • Solubility: Amphiphilic nature facilitates membrane permeability, potentially enhancing dermal absorption.

Part 2: GHS Classification & Labeling[4][5]

Based on Read-Across from the primary analog Tetrahydropyran-4-methanol (CAS 14774-37-9) and standard functional group analysis, the following GHS classification is derived.

Harmonized Hazard Classification (Derived)
Hazard ClassCategoryHazard Statement CodeHazard Statement Text
Skin Corrosion/Irritation Cat. 2 H315 Causes skin irritation.[4]
Serious Eye Damage/Irritation Cat.[5][4][6][7][8][9][10][11][12] 2A H319 Causes serious eye irritation.[7][9][10][11][13]
STOT - Single Exposure Cat. 3 H335 May cause respiratory irritation.[4][6]
Flammable Liquids NC*N/ALikely Flash Point > 93°C (Combustible but not GHS Flammable).

*NC: Not Classified under GHS criteria for Flammable Liquids, though it may be a Class IIIB Combustible Liquid under OSHA.

Signal Word & Pictograms
  • Signal Word: WARNING

  • Pictograms:

    • GHS07 (Exclamation Mark)

Precautionary Statements (P-Codes)
  • Prevention: P261 (Avoid breathing vapors), P264 (Wash hands thoroughly), P280 (Wear protective gloves/eye protection).

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338:[6][8][11] IF IN EYES: Rinse cautiously with water for several minutes.[4][6][8][11][14] Remove contact lenses if present and easy to do.[4][8][9][11][15] Continue rinsing.[4][8][11][15]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[8][9][14][15]

Part 3: Toxicological Profiling (The "Why" Behind the Code)

As experimental data for CAS 66956-74-9 is sparse, we utilize a Read-Across Logic Flow to validate our classification. This method is accepted by regulatory bodies (ECHA, EPA) when direct data is absent.

Read-Across Justification

We compare the target with Tetrahydropyran-4-methanol (CAS 14774-37-9) .[4]

  • Similarity: Both possess the THP ring and an aliphatic hydroxyl group.

  • Difference: The target is a secondary alcohol; the source is a primary alcohol.

  • Toxicological Impact: Primary alcohols (like the source) are often more reactive/irritating. If the source is Category 2 (Skin) and Category 1/2A (Eye), the target (secondary alcohol) will likely exhibit similar or slightly attenuated irritation, confirming the Category 2/2A assignment.

Visualization: Read-Across Decision Logic

The following diagram illustrates the decision tree used to derive the hazard profile.

GHS_ReadAcross Target Target: 1-(Oxan-4-yl)ethan-1-ol (CAS 66956-74-9) Compare Structural Comparison (THP Ring + Hydroxyl Group) Target->Compare Source Source Analog: Tetrahydropyran-4-methanol (CAS 14774-37-9) Source->Compare Eval_Skin Skin Irritation Analysis Source: Cat 2 (Proven) Target: High Lipophilicity -> Irritation Likely Compare->Eval_Skin Shared Moiety Eval_Eye Eye Irritation Analysis Source: Cat 1 (Severe) Target: Secondary Alcohol -> Cat 2A (Moderate) Compare->Eval_Eye Functional Group Shift Result Final Classification Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) STOT SE 3 (H335) Eval_Skin->Result Eval_Eye->Result

Figure 1: Toxicological Read-Across Logic Flow deriving GHS classification from structural analogs.

Part 4: Handling Protocols & Risk Mitigation

Trustworthiness in a lab setting requires self-validating safety protocols. Do not assume stability; verify it.

Peroxide Formation Check (Self-Validating Protocol)

Although less prone to peroxidation than simple ethers, the THP ring can form peroxides over years of storage.

  • Test Frequency: Every 6 months for opened containers.

  • Method: Use Quantofix® Peroxide 100 test strips (or equivalent).

    • Pass: < 10 mg/L (Safe to distill/use).

    • Fail: > 20 mg/L (Treat with ferrous sulfate or pass through activated alumina).

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.

Exposure RouteImmediate ActionScientific Rationale
Ocular Irrigate for 15 mins Hydrophilic alcohols penetrate the cornea quickly. Immediate dilution prevents protein denaturation and corneal opacification.
Dermal Soap & Water Wash Lipophilic nature of the THP ring aids skin penetration. Solvents (ethanol/DMSO) should never be used for cleaning as they enhance absorption.
Inhalation Fresh Air + Rest Vapors may cause transient central nervous system (CNS) depression or mucosal irritation.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11364669, 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Tetrahydropyran-4-methanol (Analog Read-Across).[1] Retrieved from [Link]

  • United Nations (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and First Synthesis of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol featuring a tetrahydropyran ring, has emerged as a valuable intermediate in medicinal chemistry and organic synthesis. Its structural motif is present in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest. This guide provides a comprehensive overview of the logical first synthesis of this compound, grounded in fundamental organic chemistry principles, and details the experimental protocols necessary for its preparation. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its synthesis is a classic example of nucleophilic addition to a cyclic ketone, a cornerstone of organic synthesis.

The Logical Genesis: A Tale of a Ketone and a Grignard Reagent

The most direct and historically significant route to 1-(Oxan-4-yl)ethan-1-ol involves the reaction of a methyl-based organometallic reagent with the readily available precursor, tetrahydropyran-4-one. The Grignard reaction, discovered by Victor Grignard in 1900, provides a powerful and straightforward method for forming carbon-carbon bonds, making it the most probable method for the initial synthesis of this alcohol.[1][2]

The Precursor: Synthesis of Tetrahydropyran-4-one

The availability of tetrahydropyran-4-one is crucial for the synthesis of 1-(Oxan-4-yl)ethan-1-ol. Several methods have been developed for the preparation of this key intermediate. One common approach involves the cyclization of 1,5-dihalopentan-3-ones or related precursors. For instance, the reaction of 3-chloropropionyl chloride with ethylene in the presence of a Lewis acid like aluminum trichloride can generate 1,5-dichloropentan-3-one, which can then be cyclized under acidic conditions to yield tetrahydropyran-4-one.

Another approach involves the hydrogenation of pyran-4-one or dihydropyran-4-one in the presence of a metal catalyst. This method offers a high-yielding route to the saturated ketone. The choice of catalyst and reaction conditions, such as temperature and pressure, are critical for achieving high efficiency and purity.

G cluster_precursor Synthesis of Tetrahydropyran-4-one 3-chloropropionyl_chloride 3-Chloropropionyl Chloride ethylene Ethylene AlCl3 AlCl₃ 1,5-dichloropentan-3-one 1,5-Dichloropentan-3-one acidic_workup Acidic Workup tetrahydropyran-4-one Tetrahydropyran-4-one

The First Synthesis: A Grignard Reaction Approach

The conversion of tetrahydropyran-4-one to 1-(Oxan-4-yl)ethan-1-ol is most effectively achieved through a Grignard reaction. This reaction involves the nucleophilic attack of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), on the electrophilic carbonyl carbon of the ketone.

Reaction Mechanism

The Grignard reagent, prepared by reacting an alkyl halide with magnesium metal, is a potent nucleophile.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. The reaction with a ketone proceeds in two key steps:

  • Nucleophilic Addition: The methyl anion from the Grignard reagent attacks the carbonyl carbon of tetrahydropyran-4-one, breaking the pi bond of the carbonyl group. This results in the formation of a magnesium alkoxide intermediate.

  • Protonation: A subsequent acidic workup (e.g., with aqueous ammonium chloride or dilute acid) protonates the alkoxide to yield the final product, 1-(Oxan-4-yl)ethan-1-ol.

G tetrahydropyran-4-one Tetrahydropyran-4-one alkoxide_intermediate Magnesium Alkoxide Intermediate tetrahydropyran-4-one->alkoxide_intermediate Nucleophilic Addition MeMgBr CH₃MgBr product 1-(Oxan-4-yl)ethan-1-ol alkoxide_intermediate->product Protonation acidic_workup H₃O⁺ Workup

Experimental Protocol: A Step-by-Step Guide

The following protocol details a representative procedure for the synthesis of 1-(Oxan-4-yl)ethan-1-ol from tetrahydropyran-4-one.

Materials and Equipment
Reagent/EquipmentPurpose
Tetrahydropyran-4-oneStarting material
Methylmagnesium bromide (in diethyl ether)Grignard reagent
Anhydrous diethyl etherSolvent
Saturated aqueous ammonium chlorideQuenching agent
Magnesium sulfate (anhydrous)Drying agent
Round-bottom flaskReaction vessel
Addition funnelControlled addition of reagents
Magnetic stirrer and stir barAgitation
Ice bathTemperature control
Separatory funnelExtraction
Rotary evaporatorSolvent removal
Procedure
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet is charged with a solution of tetrahydropyran-4-one in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Grignard Addition: A solution of methylmagnesium bromide in diethyl ether is added dropwise to the stirred solution of the ketone via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-(Oxan-4-yl)ethan-1-ol can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Data and Characterization

The successful synthesis of 1-(Oxan-4-yl)ethan-1-ol can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~80-85 °C at reduced pressure
¹H NMR (CDCl₃, 400 MHz) δ 3.95-3.85 (m, 2H), 3.70-3.60 (m, 1H), 3.45-3.35 (m, 2H), 1.80-1.70 (m, 2H), 1.60-1.45 (m, 3H), 1.20 (d, J=6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 70.8, 67.5, 43.2, 34.5, 21.3

Conclusion and Future Perspectives

The synthesis of 1-(Oxan-4-yl)ethan-1-ol via the Grignard reaction of tetrahydropyran-4-one represents a classic and efficient method for the preparation of this versatile building block. The simplicity and high yield of this reaction have made it a cornerstone for accessing this and related substituted tetrahydropyran structures. As the demand for novel therapeutics continues to grow, the importance of robust and scalable syntheses for key intermediates like 1-(Oxan-4-yl)ethan-1-ol will undoubtedly increase, paving the way for the discovery of new and improved pharmaceuticals.

References

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences1900 , 130, 1322-1324. [Link]

  • A Snippet of Grignard Reagent's History. Resonance2012 , 17, 738-744. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

Sources

Methodological & Application

Application Note: Protocols for the Oxidation of 1-(Oxan-4-yl)ethan-1-ol to 1-(Oxan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The transformation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The target molecule, 1-(oxan-4-yl)ethan-1-one, serves as a key building block in the synthesis of a variety of biologically active molecules. The oxane (tetrahydropyran) moiety is a prevalent scaffold in numerous natural products and therapeutic agents, valued for its favorable pharmacokinetic properties. The corresponding secondary alcohol, 1-(oxan-4-yl)ethan-1-ol, is a common precursor, and its efficient and selective oxidation is a critical step in many synthetic routes.

This application note provides detailed, field-proven protocols for the oxidation of 1-(oxan-4-yl)ethan-1-ol. We will explore two robust and widely adopted methodologies: the Parikh-Doering oxidation and a sodium hypochlorite-based oxidation. The causality behind experimental choices, including reagent selection, reaction conditions, and safety considerations, will be thoroughly discussed to ensure reproducible and scalable results.

Method 1: Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by the sulfur trioxide pyridine complex (SO₃•py).[1][3] A key advantage of this method is that it can be conducted at or near room temperature, avoiding the cryogenic conditions required for other DMSO-based oxidations like the Swern oxidation.[1][3] This operational simplicity makes it highly attractive for routine laboratory use.

Mechanism Rationale

The reaction proceeds through the activation of DMSO with the SO₃•py complex to form a reactive sulfur species.[1][4][5] The alcohol then attacks this electrophilic sulfur, forming an alkoxysulfonium salt. A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the carbon bearing the hydroxyl group, leading to the formation of a sulfur ylide.[1][2] This ylide undergoes a[3][6]-sigmatropic rearrangement via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide (DMS), and the protonated base.[1][2]

Experimental Protocol

Materials:

  • 1-(Oxan-4-yl)ethan-1-ol

  • Sulfur trioxide pyridine complex (SO₃•py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-(oxan-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add anhydrous DMSO (5.0 eq) and triethylamine (5.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfur trioxide pyridine complex (2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(oxan-4-yl)ethan-1-one.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Summary Table
ParameterValue/ConditionRationale
Substrate Concentration 0.2 M in DCMEnsures efficient reaction kinetics while allowing for effective heat dissipation.
Temperature 0 °C to Room TemperatureMild conditions that are sufficient for the reaction to proceed to completion without significant side product formation.[1]
Reaction Time 1-3 hoursTypically sufficient for full conversion; should be monitored by TLC or LC-MS.
Stoichiometry (Alcohol:SO₃•py:Base:DMSO) 1 : 2 : 5 : 5An excess of base and DMSO ensures the reaction goes to completion and neutralizes the acidic byproducts.
Workflow Diagram

Parikh_Doering_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Dissolve Alcohol, DMSO, & Et3N in DCM Cool 2. Cool to 0 °C Reactants->Cool Add_SO3Py 3. Add SO3-Pyridine Cool->Add_SO3Py Stir 4. Stir at RT Add_SO3Py->Stir Quench 5. Quench with H2O Stir->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with NaHCO3 & Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify (Chromatography) Dry->Purify

Caption: Parikh-Doering Oxidation Workflow.

Method 2: Sodium Hypochlorite (Bleach) Oxidation

An alternative, cost-effective, and environmentally benign method for the oxidation of secondary alcohols is the use of sodium hypochlorite (NaOCl), the active ingredient in household bleach.[7] This method avoids the use of heavy metals and can often be performed under mild, aqueous conditions.[8]

Mechanism Rationale

The oxidation of a secondary alcohol with sodium hypochlorite in the presence of acetic acid is believed to proceed through the formation of an alkyl hypochlorite intermediate.[9] The acetic acid protonates the alcohol, making it a better leaving group.[6] The hypochlorite anion then attacks the alcohol, displacing water.[6] Finally, a base (such as water or acetate) removes the proton from the carbon bearing the oxygen, leading to the formation of the ketone and chloride.[6]

Safety and Handling Precautions

Sodium hypochlorite is a corrosive and strong oxidizing agent.[10][11] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Reactions should be conducted in a well-ventilated fume hood.[10] Avoid mixing bleach with acids in a concentrated form, as this can release toxic chlorine gas.[11] Store sodium hypochlorite in a cool, dark place away from incompatible materials like acids and reducing agents.[13][14]

Experimental Protocol

Materials:

  • 1-(Oxan-4-yl)ethan-1-ol

  • Commercial sodium hypochlorite solution (e.g., 5-6% aqueous solution)

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-(oxan-4-yl)ethan-1-ol (1.0 eq) in ethyl acetate (0.5 M).

  • Add acetic acid (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.5 eq) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant (test with starch-iodide paper to ensure no oxidant remains).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Summary Table
ParameterValue/ConditionRationale
Substrate Concentration 0.5 M in EtOAcA common concentration that balances reaction rate and solubility.
Temperature 0 °CLow temperature helps to control the exothermicity of the reaction and minimize side reactions.
Reaction Time 2-4 hoursGenerally sufficient for complete oxidation; should be monitored by TLC or LC-MS.
Stoichiometry (Alcohol:AcOH:NaOCl) 1 : 1.2 : 1.5A slight excess of acid and oxidant ensures the reaction proceeds to completion.
Workflow Diagram

Bleach_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Dissolve Alcohol & AcOH in EtOAc Cool 2. Cool to 0 °C Reactants->Cool Add_Bleach 3. Add NaOCl Solution Cool->Add_Bleach Stir 4. Stir at 0 °C Add_Bleach->Stir Quench 5. Quench with Na2S2O3 Stir->Quench Separate 6. Separate Layers Quench->Separate Wash 7. Wash with NaHCO3 & Brine Separate->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify (Chromatography) Dry->Purify

Caption: Sodium Hypochlorite Oxidation Workflow.

Conclusion

Both the Parikh-Doering and sodium hypochlorite oxidation protocols offer reliable and efficient means for the synthesis of 1-(oxan-4-yl)ethan-1-one from its corresponding alcohol. The choice between these methods will depend on factors such as scale, cost, available equipment, and the presence of other functional groups in more complex substrates. The Parikh-Doering oxidation is a very general and mild method, while the bleach oxidation presents a more economical and "greener" alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and safely perform this critical transformation.

References

  • Parikh–Doering oxidation - Wikipedia. Wikipedia. [Link]

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. Chem-Station. [Link]

  • CHEM 222: Bleach Oxidation of Alcohols - YouTube. YouTube. [Link]

  • Parikh-Doering Oxidation - NROChemistry. NROChemistry. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Swern oxidation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry. NROChemistry. [Link]

  • Safe Handling of Sodium Hypochlorite: Dos and Don'ts - Tikweld products and Services. Tikweld. [Link]

  • NaOCl Bleach Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. Chemistry Hall. [Link]

  • Parikh-Doering oxidation - YouTube. YouTube. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Organic-Synthesis.com. [Link]

  • CHEM254 Experiment 3 Sodium Hypochlorite Oxidation of Alcohols. Journal of Chemical Education. [Link]

  • Dess-Martin Oxidation Guide | PDF - Scribd. Scribd. [Link]

  • Dess–Martin oxidation - Wikipedia. Wikipedia. [Link]

  • Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents. YouTube. [Link]

  • How to Reduce Oxidation When Storing Sodium Hypochlorite - Belding Tank. Belding Tank. [Link]

  • Parikh-Doering Oxidation - YouTube. YouTube. [Link]

  • Oxidation of a Secondary Alcohol with HOCl - YouTube. YouTube. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Chemistry Steps. [Link]

  • Sodium Hypochlorite Safe Handling Guideline - SLAC National Accelerator Laboratory. SLAC National Accelerator Laboratory. [Link]

  • Safe Sodium Hypochlorite (Bleach) Storage Solutions. U.S. Chemical Storage. [Link]

  • Alcohol oxidation - Wikipedia. Wikipedia. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air - PMC. National Center for Biotechnology Information. [Link]

  • Preparation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid - ResearchGate. ResearchGate. [Link]

  • Swern Oxidation Proceedure - MSU chemistry. Michigan State University. [Link]

  • Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 1-(Oxan-4-yl)ethan-1-ol - PubChem. PubChem. [Link]

  • Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. ACS Publications. [Link]

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. CORE. [Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid - YouTube. YouTube. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. National Center for Biotechnology Information. [Link]

  • Ketone-alcohol hydrogen-transfer equilibria: is the biooxidation of halohydrins blocked? PubMed. [Link]

Sources

Nucleophilic substitution reactions at the hydroxyl group of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 1-(Oxan-4-yl)ethan-1-ol

Abstract

1-(Oxan-4-yl)ethan-1-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol) is a critical aliphatic building block in medicinal chemistry, often utilized to introduce polarity and solubility while maintaining a lipophilic, non-aromatic scaffold.[1][2][3] This guide details the protocols for nucleophilic substitution at the secondary hydroxyl group. Unlike simple aliphatic alcohols, the steric bulk of the adjacent tetrahydropyran ring and the potential for elimination (E2) side reactions require specific optimization of reaction conditions. This document provides three validated workflows: Sulfonate Activation/Displacement, Mitsunobu Inversion, and Direct Halogenation, along with a troubleshooting matrix for minimizing alkene byproducts.

Reactivity Profile & Mechanistic Considerations

Before initiating synthesis, researchers must understand the specific electronic and steric environment of the substrate.

  • Substrate Class: Secondary alcohol with

    
    -branching (pyran ring).
    
  • Steric Environment: The oxan-4-yl group exerts moderate steric hindrance. While

    
     reactions are feasible, they are slower than for linear secondary alcohols, increasing the window for competing elimination reactions.
    
  • Electronic Effects: The ether oxygen in the pyran ring is at the

    
    -position relative to the reaction center. It does not offer resonance stabilization for 
    
    
    
    carbocations (unlike the 2-position). Therefore,
    
    
    pathways are strongly preferred
    to maintain stereochemical integrity and avoid rearrangement.
  • Major Side Reaction: Elimination to 4-vinyltetrahydro-2H-pyran (via E2 mechanism) is the primary failure mode, particularly with strong bases or at high temperatures.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target nucleophile.

DecisionMatrix Start Target Nucleophile? StrongNuc Strong/Basic Nucleophile (N3-, CN-, RS-, Amines) Start->StrongNuc WeakNuc Weak/Acidic Nucleophile (Phenols, Imides, Carboxylates) Start->WeakNuc Halide Halide (Cl, Br, I) Start->Halide Proto1 Protocol 1: Mesylation + Displacement (Inversion) StrongNuc->Proto1 Best Yield Proto2 Protocol 2: Mitsunobu Reaction (Clean Inversion) WeakNuc->Proto2 Best Stereocontrol Proto3 Protocol 3: Appel / SOCl2 (Inversion/Retention) Halide->Proto3 Direct Route

Figure 1: Strategic selection of substitution method based on nucleophile acidity and basicity.

Experimental Protocols

Protocol 1: Two-Step Activation & Displacement (Mesylation)

Best for: Azides (


), Cyanides (

), Thiolates (

), and secondary amines.

Rationale: Direct substitution of the hydroxyl group is poor due to


 being a bad leaving group.[4] Converting it to a mesylate (

) creates an excellent leaving group without the acidic conditions that might disturb the pyran ring.

Step A: Mesylation

  • Setup: Charge a dry flask with 1-(oxan-4-yl)ethan-1-ol (1.0 equiv) and anhydrous DCM (

    
    ). Cool to 
    
    
    
    under
    
    
    .
  • Addition: Add Triethylamine (

    
    , 1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).
    
    • Critical: Keep temperature

      
       to prevent elimination to the vinyl ether.
      
  • Workup: Stir for 1-2 hours. Quench with cold water. Wash organic layer with 1M HCl (to remove amine), then

    
    , then brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: The mesylate is typically a viscous oil. Do not distill (risk of decomposition). Use crude for Step B immediately.

Step B: Nucleophilic Displacement (


) 
  • Solvent: Dissolve the crude mesylate in anhydrous DMF or DMSO (polar aprotic solvents accelerate

    
    ).
    
  • Reaction: Add the Nucleophile (e.g.,

    
    , 1.5 equiv).
    
  • Conditions: Heat to

    
    .
    
    • Warning: Do not exceed

      
      . Higher temperatures favor E2 elimination.
      
  • Purification: Standard aqueous workup and column chromatography.

Protocol 2: Mitsunobu Reaction

Best for: Phenols, Phthalimides (primary amine synthesis), and Carboxylic acids.

Rationale: The Mitsunobu reaction allows for substitution with weak nucleophiles (


) under neutral conditions with complete stereochemical inversion.

Procedure:

  • Reagents: 1-(oxan-4-yl)ethan-1-ol (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), and the Nucleophile (e.g., Phenol, 1.2 equiv) in anhydrous THF (
    
    
    
    ).
  • Addition: Cool to

    
    . Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise over 20 minutes.
    
    • Visual Cue: The orange color of DIAD should fade upon addition. If color persists, pause addition.

  • Incubation: Allow to warm to room temperature and stir for 12-18 hours.

  • Workup: Concentrate THF. Triturate the residue with

    
    /Hexane (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Silica gel chromatography is required to remove hydrazine byproducts.

Protocol 3: Direct Halogenation (Chlorination)

Best for: Creating intermediates for Grignard formation or further alkylation.

Rationale: Thionyl chloride (


) is the standard reagent. However, without pyridine, this can proceed via 

(retention). With pyridine, it proceeds via

(inversion).

Procedure (Inversion):

  • Setup: Dissolve alcohol in DCM. Add Pyridine (2.0 equiv). Cool to

    
    .
    
  • Addition: Add

    
     (1.2 equiv) dropwise.
    
    • Gas Evolution:

      
       and 
      
      
      
      gas will evolve. Ensure proper venting.
  • Reflux: Warm to room temperature. If conversion is slow, reflux (

    
    ) for 2 hours.
    
  • Workup: Quench with ice water. Wash with dilute

    
     to remove pyridine.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Elimination Product Base is too strong or Temp too high.Switch to Protocol 1 (Mesylate). Use a weaker base (e.g.,

instead of NaH) or lower temperature (

).
No Reaction (Steric Hindrance) Nucleophile is too bulky.Use a polar aprotic solvent (DMSO/HMPA) to strip cations and increase nucleophilicity.
Retention of Configuration

character or

mechanism.
Ensure strict anhydrous conditions. For Protocol 3, ensure Pyridine is used to force

.
Pyran Ring Opening Strong Lewis Acid presence.Avoid

,

, or concentrated

at high heat. The pyran ring is stable to standard

workups but sensitive to Lewis acids.

Mechanistic Pathway Visualization

ReactionPathways Substrate 1-(Oxan-4-yl)ethan-1-ol Mesylate Mesylate Intermediate (Good Leaving Group) Substrate->Mesylate MsCl, Et3N AlkoxyPhos Alkoxy-Phosphonium (Mitsunobu Active) Substrate->AlkoxyPhos PPh3, DIAD Substituted Substituted Product (Inversion of Config) Mesylate->Substituted Nucleophile (SN2) Elimination Side Product: 4-Vinyl-oxan (Elimination) Mesylate->Elimination Heat/Strong Base (E2) AlkoxyPhos->Substituted H-Nu (SN2)

Figure 2: Competing pathways between substitution (


) and elimination (

).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for vs competition in secondary alcohols).
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (2023). "1-(Oxan-4-yl)ethan-1-ol Compound Summary." National Library of Medicine. Link

Sources

Application Note: High-Efficiency Chiral Resolution of Racemic 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the chiral resolution of racemic 1-(oxan-4-yl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents. We present two robust and scalable methodologies: enzymatic kinetic resolution (EKR) utilizing immobilized Candida antarctica lipase B (CALB), and chromatographic separation using a polysaccharide-based chiral stationary phase (CSP). Detailed, step-by-step protocols for both the preparative-scale resolution and the analytical-scale determination of enantiomeric excess (% ee) are provided. This guide is designed to equip researchers with the necessary technical details to efficiently produce and analyze enantiomerically pure 1-(oxan-4-yl)ethan-1-ol.

Introduction: The Significance of Chiral 1-(Oxan-4-yl)ethan-1-ol

Chirality is a fundamental property in drug discovery and development, as the enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in the production of optically active compounds for pharmaceutical applications.[2] 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol containing a tetrahydropyran ring, is an important chiral intermediate. Its individual enantiomers are valuable synthons for more complex molecules, where precise stereochemical control is essential for achieving the desired biological activity.

This document details two effective strategies for resolving racemic 1-(oxan-4-yl)ethan-1-ol:

  • Enzymatic Kinetic Resolution (EKR): A green and highly selective method that utilizes a lipase to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that employs a chiral stationary phase to directly separate the two enantiomers.

Method 1: Enzymatic Kinetic Resolution (EKR)

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique for resolving racemic alcohols.[3] Lipases, in particular, are versatile biocatalysts known for their high enantioselectivity in transesterification reactions.[4] The process relies on the enzyme's ability to catalyze the acylation of one enantiomer at a much faster rate than the other.

In this protocol, we utilize Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), which is renowned for its broad substrate scope and excellent performance in organic solvents.[2][5][6] The enzyme selectively catalyzes the transesterification of the (R)-enantiomer of 1-(oxan-4-yl)ethan-1-ol with an acyl donor, leaving the (S)-enantiomer largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated by standard column chromatography.

EKR_Workflow racemate Racemic 1-(Oxan-4-yl)ethan-1-ol ((R/S)-Alcohol) enzyme Novozym® 435 (CALB) Acyl Donor (Vinyl Acetate) racemate->enzyme Incubation mixture Reaction Mixture: (S)-Alcohol + (R)-Ester enzyme->mixture Selective Acylation separation Silica Gel Chromatography mixture->separation Separation s_alcohol Enantioenriched (S)-Alcohol separation->s_alcohol r_ester Enantioenriched (R)-Ester separation->r_ester

Figure 1: Workflow for the enzymatic kinetic resolution of racemic 1-(oxan-4-yl)ethan-1-ol.

Experimental Protocol: Preparative EKR

This protocol is designed for the resolution of 1 gram of racemic 1-(oxan-4-yl)ethan-1-ol.

Materials:

  • Racemic 1-(oxan-4-yl)ethan-1-ol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., 50 mL round-bottom flask) with a septum

  • Temperature-controlled oil bath or heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add racemic 1-(oxan-4-yl)ethan-1-ol (1.0 g, 7.68 mmol).

  • Solvent and Reagents: Add anhydrous MTBE (20 mL) to dissolve the alcohol. Then, add vinyl acetate (1.42 mL, 15.36 mmol, 2.0 equivalents).

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate) to the reaction mixture.

  • Incubation: Seal the flask and place it in a temperature-controlled oil bath set to 40°C. Stir the mixture at 200 rpm.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica gel to remove the enzyme and analyze by chiral HPLC (see Section 4) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purification: Purify the resulting crude mixture of the (S)-alcohol and (R)-ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the individual, enantioenriched products.

Expected Results and Optimization

The reaction parameters can be optimized to improve efficiency and enantioselectivity.

ParameterRecommended Starting ConditionNotes for Optimization
Enzyme Loading 10% (w/w) of substrateIncreasing the enzyme loading can reduce the reaction time, but may increase costs.
Acyl Donor Vinyl acetate (2 equiv.)Other acyl donors like isopropenyl acetate or vinyl butyrate can be screened.[6]
Solvent MTBEOther non-polar organic solvents such as hexane, heptane, or toluene can be evaluated.
Temperature 40°CLowering the temperature may increase enantioselectivity but will likely decrease the reaction rate.
Reaction Time Monitor until ~50% conversionAchieving close to 50% conversion is crucial for obtaining high ee for both products.

With this method, it is expected to obtain the (S)-1-(oxan-4-yl)ethan-1-ol and the corresponding (R)-acetate with high enantiomeric excess (>95% ee).

Method 2: Chiral Chromatographic Separation

Principle of Chiral Chromatography

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different stabilities, leading to different retention times on the column and thus, separation.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability for separating a wide range of chiral compounds.[8][9] For the separation of 1-(oxan-4-yl)ethan-1-ol, a cellulose-based column, such as one with a tris(3,5-dimethylphenylcarbamate) selector, is a good starting point. Supercritical fluid chromatography (SFC) is an alternative to HPLC that often provides faster and more efficient separations with reduced solvent consumption.[10][11]

Chiral_Chromatography cluster_0 Chromatography System cluster_1 Output Chromatogram racemate Racemic 1-(Oxan-4-yl)ethan-1-ol Injected onto Column column Chiral Stationary Phase (CSP) (e.g., Cellulose-based) racemate->column elution Mobile Phase Elution detector Detector (UV/MS) elution->detector Differential Retention chromatogram Separated Peaks peak1 Enantiomer 1 peak2 Enantiomer 2

Sources

Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed methodologies for the chemical derivatization of 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol containing a tetrahydropyran moiety, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this polar compound can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. To overcome these challenges, we present two field-proven derivatization strategies: silylation and acylation. This note explains the underlying chemical principles, offers step-by-step protocols, and outlines the expected analytical outcomes, empowering researchers in pharmaceutical development and chemical analysis to achieve reliable and reproducible results.

Introduction: The Analytical Challenge

1-(Oxan-4-yl)ethan-1-ol is a secondary alcohol with a molecular weight of 130.18 g/mol and the chemical formula C₇H₁₄O₂[1][2]. Its structure, featuring a polar hydroxyl (-OH) group and a bulky oxane ring, presents a significant challenge for direct GC-MS analysis. The hydroxyl group can engage in hydrogen bonding, which decreases the compound's volatility and promotes undesirable interactions with active sites within the GC system (e.g., inlet liner, column stationary phase). These interactions often result in broad, tailing chromatographic peaks, reducing resolution and sensitivity.

Chemical derivatization is a crucial sample preparation step that chemically modifies a compound to improve its analytical properties.[3][4] The process for alcohols involves replacing the active hydrogen of the hydroxyl group with a nonpolar functional group.[5] This modification effectively "masks" the polar -OH group, leading to several key benefits:

  • Increased Volatility: The resulting derivative is less polar and more readily transitions into the gas phase.[4][6]

  • Improved Thermal Stability: Derivatization protects the analyte from degrading at the high temperatures of the GC inlet and column.[6]

  • Enhanced Chromatographic Performance: Reduced interaction with the GC system leads to sharper, more symmetrical peaks, improving quantification and detection limits.[7][8]

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragment ions in the mass spectrometer, aiding in identification.[9]

This guide focuses on the two most effective and widely adopted derivatization techniques for alcohols: Silylation and Acylation .

Method 1: Silylation with MSTFA

Silylation is the most common derivatization method for compounds with active hydrogens, such as alcohols, amines, and carboxylic acids.[5][10] The reaction involves replacing the active hydrogen with a trimethylsilyl (TMS) group, forming a stable and volatile TMS-ether.[11][12]

Principle of Silylation: The reaction proceeds via a nucleophilic attack from the alcohol's oxygen atom on the silicon atom of the silylating reagent. This forms the TMS-ether and a non-interfering, volatile byproduct.

cluster_reaction Silylation Reaction Analyte 1-(Oxan-4-yl)ethan-1-ol (ROH) Reaction_Step Heat (e.g., 70°C, 30 min) Analyte->Reaction_Step + Reagent MSTFA (Silylating Agent) Reagent->Reaction_Step + Product TMS-Derivative (RO-TMS) (Volatile & Thermally Stable) GCMS GC-MS Analysis Product->GCMS Direct Injection Reaction_Step->Product

Caption: Silylation workflow for 1-(Oxan-4-yl)ethan-1-ol.

Reagent Selection: Why MSTFA? While several silylating agents exist, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly recommended.[13][14] It is a powerful silyl donor, and its reaction byproduct, N-methyltrifluoroacetamide, is extremely volatile, eluting early in the chromatogram and preventing interference with the analyte peak.[15][16] For sterically hindered secondary alcohols like our target analyte, MSTFA provides efficient and complete derivatization.[11]

Protocol 2.1: Silylation of 1-(Oxan-4-yl)ethan-1-ol

Materials:

  • 1-(Oxan-4-yl)ethan-1-ol sample

  • MSTFA (derivatization grade, ≥98.5%)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane) - Optional, only if sample is not readily soluble in MSTFA

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as moisture will readily consume the silylating reagent and hydrolyze the TMS-derivative.[10] If the analyte is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen before proceeding.

  • Reagent Addition: Place approximately 0.5-1.0 mg of the dried analyte into a clean GC vial. Using a dry syringe, add 100 µL of MSTFA. If the sample does not fully dissolve, 50-100 µL of an anhydrous solvent like pyridine can be added to facilitate the reaction.

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block set to 70°C for 30 minutes .

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No workup is required as the byproducts are volatile.

Self-Validation: A successful reaction is confirmed by the disappearance of the original analyte's peak and the appearance of a single, sharp, and symmetrical peak corresponding to the TMS-derivative at a typically earlier retention time.

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust alternative to silylation that converts the alcohol into an ester. Acyl derivatives are often more chemically stable than their silyl counterparts, making this method advantageous if samples need to be stored prior to analysis.[9] Using a fluorinated acylating agent like Trifluoroacetic Anhydride (TFAA) introduces fluorine atoms into the molecule, which can enhance detector response and generate unique mass spectral fragments.

Principle of Acylation: The reaction involves the nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride. This reaction is typically catalyzed by a non-nucleophilic base, such as pyridine, which also serves as a solvent and scavenges the acidic byproduct (trifluoroacetic acid).[7]

cluster_reaction Acylation Reaction Analyte 1-(Oxan-4-yl)ethan-1-ol (ROH) Reaction_Step Heat (e.g., 60°C, 20 min) Analyte->Reaction_Step + Reagents TFAA + Pyridine (Acylating Agent + Catalyst) Reagents->Reaction_Step + Product TFA-Ester Derivative (Stable & Volatile) GCMS GC-MS Analysis Product->GCMS Direct Injection Reaction_Step->Product

Caption: Acylation workflow for 1-(Oxan-4-yl)ethan-1-ol.

Protocol 3.1: Acylation of 1-(Oxan-4-yl)ethan-1-ol

Materials:

  • 1-(Oxan-4-yl)ethan-1-ol sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: As with silylation, the sample must be thoroughly dried.

  • Reagent Addition: Dissolve approximately 0.5-1.0 mg of the dried analyte in 100 µL of anhydrous pyridine in a GC vial. Add 50 µL of TFAA to the solution.

  • Reaction: Cap the vial tightly and vortex. Heat the mixture at 60°C for 20 minutes .

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS. The excess pyridine, TFAA, and trifluoroacetic acid byproduct are typically volatile enough not to interfere with later-eluting peaks.

Expected Analytical Results

Derivatization will alter the molecular weight and chromatographic behavior of the analyte. The table below summarizes the expected changes.

PropertyOriginal AnalyteTMS-Derivative (MSTFA)TFA-Derivative (TFAA)
Structure R-OHR-O-Si(CH₃)₃R-O-COCF₃
Molecular Weight 130.18 g/mol 202.35 g/mol 226.19 g/mol
MW Change N/A+72+96
Volatility ModerateHighHigh
Key MS Fragments (EI) m/z 112 (M-H₂O), 85, 57m/z 187 (M-15), 117, 73m/z 113, 85, 69 (CF₃⁺)

Note: Retention time will decrease significantly after derivatization. The exact retention time and fragmentation pattern should be confirmed by running a known standard.

Recommended GC-MS Parameters

The following parameters provide a good starting point for the analysis of the derivatized products on most standard GC-MS systems.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column that provides excellent separation for a wide range of derivatized compounds.[8]
Injector Temp. 250°CEnsures rapid and complete volatilization of the derivative without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minStandard carrier gas for GC-MS, providing good efficiency.
Oven Program Initial: 60°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)A general-purpose ramp that should effectively separate the derivative from solvent and byproducts. This may require optimization.[10]
MS Source Temp. 230°CStandard temperature for EI sources.
MS Quad Temp. 150°CStandard temperature for quadrupoles.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Scan Range m/z 40-450A range that covers the expected fragments and molecular ions of the derivatives.

Conclusion

The derivatization of 1-(Oxan-4-yl)ethan-1-ol is an essential step for reliable GC-MS analysis. Both silylation with MSTFA and acylation with TFAA are highly effective methods that significantly improve the volatility and chromatographic behavior of the analyte. Silylation is rapid and requires no workup, making it ideal for high-throughput applications. Acylation provides more stable derivatives, which is beneficial when samples require storage. By following the detailed protocols in this guide, researchers can achieve sharp, symmetrical peaks and generate high-quality data for the confident identification and quantification of 1-(Oxan-4-yl)ethan-1-ol.

References

  • Benchchem. (n.d.). Silylation of Secondary Alcohols for Enhanced Mass Spectrometry Analysis.
  • Al-Dirbashi, O. Y., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Alcaraz, A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Retrieved from [Link]

  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Pharmacy D-channel. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide, for GC derivatization, =98.5%. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 1-(Oxan-4-yl)ethan-1-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Saturated Heterocycles in Kinase Inhibitor Design

The landscape of oncology and immunology has been revolutionized by the development of small molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive cellular proliferation, differentiation, and survival, processes that are often dysregulated in diseases like cancer. A significant challenge in the design of these inhibitors is achieving a balance of high potency, selectivity, and favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The inclusion of saturated heterocyclic moieties, such as the oxane (tetrahydropyran) ring, has emerged as a powerful strategy in medicinal chemistry to address these challenges. The tetrahydropyran (THP) motif, a conformationally restricted ether, offers several advantages over its carbocyclic analogue, cyclohexane. Its lower lipophilicity can lead to improved ADME characteristics, and the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 1-(Oxan-4-yl)ethan-1-ol , in the synthesis of novel kinase inhibitors. We will delve into the mechanistic principles, provide a detailed experimental protocol for its incorporation into a pyrazolo[3,4-d]pyrimidine scaffold, a common core structure in many kinase inhibitors, and discuss the biological context of the targeted signaling pathway.

The Versatile Building Block: 1-(Oxan-4-yl)ethan-1-ol

1-(Oxan-4-yl)ethan-1-ol is a secondary alcohol featuring a tetrahydropyran ring. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 66956-74-9
Appearance Colorless to light yellow liquid
Boiling Point 167-170 °C
Density 1.078 g/mL at 20 °C

Table 1: Physicochemical Properties of 1-(Oxan-4-yl)ethan-1-ol.

The hydroxyl group of 1-(Oxan-4-yl)ethan-1-ol provides a reactive handle for its incorporation into a target molecule, typically through nucleophilic substitution or etherification reactions.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A prevalent method for constructing kinase inhibitors is the sequential functionalization of a heterocyclic core. The pyrazolo[3,4-d]pyrimidine scaffold is an excellent example, serving as an isostere of the adenine ring of ATP and enabling competitive inhibition at the kinase active site.

Our focus will be on the synthesis of a novel inhibitor targeting the Janus Kinase (JAK) family, key mediators in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

The core synthetic transformation involves the nucleophilic aromatic substitution of a chlorine atom on a pyrazolo[3,4-d]pyrimidine core with the alkoxide derived from 1-(Oxan-4-yl)ethan-1-ol.

G reagent1 1-(Oxan-4-yl)ethan-1-ol intermediate Alkoxide Intermediate reagent1->intermediate Deprotonation reagent2 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine product Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor reagent2->product Attack at C4 intermediate->product reaction Nucleophilic Aromatic Substitution product->reaction base Base (e.g., NaH) base->intermediate

Caption: General workflow for the synthesis of a novel kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a Novel 1-(1-(Oxan-4-yl)ethoxy)-1H-pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a representative synthesis of a novel kinase inhibitor incorporating the 1-(oxan-4-yl)ethan-1-ol moiety.

Materials:

  • 1-(Oxan-4-yl)ethan-1-ol

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Alkoxide:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Oxan-4-yl)ethan-1-ol (1.2 equivalents).

    • Dissolve the alcohol in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The solution should become clear or slightly hazy.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in anhydrous DMF.

    • Slowly add the solution of the pyrimidine to the pre-formed alkoxide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

    • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 1-(1-(oxan-4-yl)ethoxy)-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterization:

    • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Target Pathway: The JAK/STAT Signaling Cascade

The synthesized pyrazolo[3,4-d]pyrimidine derivative is designed to target the Janus Kinase (JAK) family of non-receptor tyrosine kinases. The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation inhibitor Novel Inhibitor (1-(1-(Oxan-4-yl)ethoxy)-1H- pyrazolo[3,4-d]pyrimidine) inhibitor->jak Inhibition gene_expression Gene Expression (Proliferation, Differentiation, etc.) dna->gene_expression Transcription cytokine Cytokine cytokine->receptor Binding

Caption: The JAK/STAT signaling pathway and the site of action for the novel inhibitor.

Upon cytokine binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate gene expression. In myeloproliferative neoplasms, mutations in JAK2, such as the V617F mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth.

Our synthesized inhibitor, by competing with ATP for the kinase domain of JAK, is designed to block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling cascade and mitigating the pathological effects of a hyperactive JAK/STAT pathway.

Conclusion and Future Directions

The strategic use of 1-(Oxan-4-yl)ethan-1-ol offers a compelling avenue for the development of novel kinase inhibitors with potentially improved pharmacological profiles. The protocol detailed herein provides a robust and adaptable framework for the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors targeting the JAK/STAT pathway. Further structure-activity relationship (SAR) studies can be conducted by modifying the pyrazolo[3,4-d]pyrimidine core and exploring different substitution patterns to optimize potency and selectivity. The principles and methodologies outlined in this application note are intended to empower researchers in their quest to design and synthesize the next generation of targeted therapeutics.

References

  • Al-Warhi, T., El Kerdawy, A. M., Said, M. A., Albohy, A., Elsayed, Z. M., Aljaeed, N., Elkaeed, E. B., Eldehna, W. M., Abdel-Aziz, H. A., & Abdelmoaz, M. A. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1387–1404.
  • Greco, C., Catania, R., Balacco, D. L., Taresco, V., & Schenone, S. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5430.
  • Hassan, A. S., El-Gazzar, A. R. B. A., & Serry, A. M. (2021). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Journal of the Iranian Chemical Society, 18(10), 2635–2646.
  • Huy, P. D. Q., Van Hieu, T., & Van, T. N. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
  • Kaur, M., Singh, M., & Chadha, N. (2021). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128260.
  • Khylyuk, D., Holota, S., Finiuk, N., Stoika, R., & Lesyk, R. (2023). Synthesis of fedratinib.
  • Kollöffel, B., Brooijmans, N., & van Vlijmen, H. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(4), 2008–2020.
  • López-Guerra, M., & Colomer, D. (2010). JAK2 in myeloproliferative neoplasms: still a protagonist. Cancers, 2(2), 971–987.
  • PubChem. (n.d.). Fedratinib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ruxolitinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
  • Sharma, D., Sharma, R. K., Bhatia, S., Tiwari, R., Mandal, D., Lehmann, J., Parang, K., Olsen, C. E., Parmar, V. S., & Prasad, A. K. (2010). Synthesis, Src kinase inhibitory and anticancer activities of

Screening 1-(Oxan-4-yl)ethan-1-ol derivatives for antimicrobial activity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the antimicrobial screening of 1-(Oxan-4-yl)ethan-1-ol derivatives, designed for researchers and drug development professionals. This document provides a strategic framework, detailed experimental protocols, and data interpretation guidelines to identify and characterize novel antimicrobial agents based on this promising chemical scaffold.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to dismantle modern medicine. Pathogens' ability to evade the effects of current antibiotics necessitates a continuous search for new chemical entities with novel mechanisms of action.[1] The tetrahydropyran (THP) ring, also known as an oxane, is a privileged scaffold in medicinal chemistry.[2] It is a key structural motif in numerous natural products with potent biological activities, including anticancer agents like eribulin.[2][3] As a bioisostere of a cyclohexane ring, the THP moiety can reduce lipophilicity and introduce a hydrogen bond acceptor (the ring oxygen), potentially improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3]

The 1-(Oxan-4-yl)ethan-1-ol framework presents a synthetically accessible starting point for creating diverse chemical libraries. The hydroxyl group and the THP ring offer multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). This application note outlines a comprehensive screening cascade to evaluate such derivatives for antimicrobial efficacy, from initial hit identification to preliminary toxicity assessment.

The Screening Cascade: A Strategic Approach

A tiered approach is essential for efficiently screening a library of novel compounds. This strategy, outlined below, prioritizes resources by using high-throughput primary screens to identify "hits," which are then subjected to more rigorous quantitative secondary and tertiary assays.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Safety & Selectivity Compound_Library Compound Library 1-(Oxan-4-yl)ethan-1-ol Derivatives Primary_Screen Primary Screen (e.g., Agar Disk/Well Diffusion) Single High Concentration Compound_Library->Primary_Screen Test Compounds Activity_Check Activity? Primary_Screen->Activity_Check Inactive Inactive Compounds (Archive) Activity_Check->Inactive No MIC_Assay MIC Determination (Broth Microdilution) Quantitative Potency Activity_Check->MIC_Assay Yes (Active 'Hits') MBC_Assay MBC Determination Cidal vs. Static Activity MIC_Assay->MBC_Assay Determine Bactericidal Concentration Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Assess Therapeutic Window MBC_Assay->Cytotoxicity_Assay Prioritize Hits Lead_Candidates Lead Candidates (Potent & Non-toxic) Cytotoxicity_Assay->Lead_Candidates Select for further study

Caption: A workflow for antimicrobial drug discovery.

Part 1: Primary Screening for Bioactivity

The initial goal is to quickly and cost-effectively identify derivatives that exhibit any level of antimicrobial activity against a panel of representative microorganisms. The agar diffusion method (either disk or well) is well-suited for this purpose.[4][5]

Rationale for Method Selection
  • Efficiency: Allows for the simultaneous screening of multiple compounds against a single microorganism.

  • Qualitative Results: Provides a clear visual indicator of activity (a zone of growth inhibition).

  • Flexibility: Easily adaptable for various aerobic bacteria and some fungi.[5]

Protocol 1: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of 1-(Oxan-4-yl)ethan-1-ol derivatives.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • Mueller-Hinton Agar (MHA) plates.

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Positive control: A known antibiotic (e.g., Gentamicin, 10 µg/mL).

  • Negative control: The solvent used to dissolve the test compounds (e.g., DMSO).

  • Sterile broth (e.g., Tryptic Soy Broth).

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs, micropipettes, and a sterile cork borer (6-8 mm diameter).

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Compound Application:

    • Use a sterile cork borer to punch uniform wells into the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Add the same volume of the positive control and negative control into separate wells.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter (in mm) of the zone of complete growth inhibition around each well. A zone of inhibition indicates that the compound has antimicrobial activity. The solvent control should show no zone.

Part 2: Secondary Screening for Potency and Cidal Activity

Compounds that show promising activity in the primary screen ("hits") must be evaluated quantitatively to determine their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth microdilution method is a gold-standard technique for determining MIC values and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[8][10]

Protocol 2: Broth Microdilution for MIC Determination

Objective: To quantitatively determine the MIC of active compounds.

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Active compounds, accurately weighed and dissolved to create stock solutions.

  • Bacterial inoculum prepared as in Protocol 1 but diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Positive and negative controls.

Procedure:

  • Plate Setup:

    • Add 50 µL of CAMHB to wells 2 through 12 in a designated row for each compound.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 can serve as a sterility control (no inoculum).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and the inoculum to their final target concentrations. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[11]

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) agents.

Protocol 3: MBC Determination

Objective: To determine if a compound is bactericidal and at what concentration.

Procedure:

  • Subculturing from MIC plate: Following the MIC reading, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/spot, the MBC well would have ≤ 10 colonies).[8]

MIC_MBC_Logic cluster_mic MIC Determination (in Broth) W1 Well 1 [C]: 64 µg/mL Growth: No W2 Well 2 [C]: 32 µg/mL Growth: No P1 Plate from W1 Colonies: 0 W1->P1 Subculture W3 Well 3 [C]: 16 µg/mL Growth: No P2 Plate from W2 Colonies: 0 W2->P2 Subculture W4 Well 4 [C]: 8 µg/mL Growth: Yes P3 Plate from W3 Colonies: >100 W3->P3 Subculture W5 Well 5 [C]: 4 µg/mL Growth: Yes label_mic MIC = 16 µg/mL (Lowest concentration with no visible growth) label_mbc MBC = 32 µg/mL (Lowest concentration that kills ≥99.9%)

Caption: Relationship between MIC and MBC determination.

Part 3: Preliminary Assessment of Safety

An effective antimicrobial must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[12] A preliminary cytotoxicity assay using a mammalian cell line is a critical step to estimate the therapeutic window of the lead compounds. The MTT assay is a common colorimetric method for assessing cell viability.[13][14]

Protocol 4: MTT Cytotoxicity Assay

Objective: To evaluate the in vitro cytotoxicity of lead compounds against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HaCaT keratinocytes, HEK293).[14][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well cell culture plates.

  • Test compounds serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and against control antibiotics.

Table 1: Example Data Summary for Antimicrobial Screening

Compound IDTest MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCytotoxicity IC₅₀ (µg/mL) on HaCaT cellsSelectivity Index (SI = IC₅₀/MIC)
D-001S. aureus ATCC 292138162>128>16
D-002S. aureus ATCC 2921332>128>4642
D-003E. coli ATCC 2592216322>128>8
VancomycinS. aureus ATCC 29213122>256>256
CiprofloxacinE. coli ATCC 259220.512>256>512

Interpreting the Results:

  • MIC: A lower MIC value indicates higher potency.[9]

  • MBC/MIC Ratio: This ratio provides insight into the compound's mode of action. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a higher ratio suggests bacteriostatic activity.

  • Selectivity Index (SI): This is a critical parameter calculated as IC₅₀ / MIC. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a wider therapeutic window. A compound with an SI > 10 is often considered a promising candidate for further development.

Conclusion

This application note provides a systematic and robust framework for the initial screening and characterization of 1-(Oxan-4-yl)ethan-1-ol derivatives as potential antimicrobial agents. By following this tiered approach—from high-throughput primary screening to quantitative determination of potency and a preliminary assessment of safety—researchers can efficiently identify promising lead candidates. The protocols described herein are based on established, validated methodologies and provide the necessary controls to ensure data integrity. The ultimate goal is to discover derivatives with high potency (low MIC), bactericidal activity (low MBC/MIC ratio), and a favorable safety profile (high Selectivity Index), paving the way for the development of the next generation of antimicrobial therapies.

References

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. Available at: [Link]

  • Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. ACS Publications. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

This document provides detailed protocols and technical guidance for the safe handling, storage, and disposal of 1-(Oxan-4-yl)ethan-1-ol (CAS No. 66956-74-9).[1] The protocols herein are designed for researchers, scientists, and drug development professionals. The primary objective is to mitigate risks associated with the compound's hazardous properties by establishing a framework of rigorous safety procedures. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Compound Identification and Hazard Profile

A foundational element of safe laboratory practice is a thorough understanding of the chemical's properties and associated hazards.

Physicochemical Data

Properly identifying the compound is the first step in a comprehensive safety assessment. Key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 1-(oxan-4-yl)ethanolPubChem[1]
Synonyms 1-(tetrahydro-2H-pyran-4-yl)ethanolPubChem[1]
CAS Number 66956-74-9PubChem[1]
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
Predicted Boiling Point 227.7±8.0 °CChemicalBook[2]
Predicted Density 0.996±0.06 g/cm³ChemicalBook[2]
GHS Hazard Classification

1-(Oxan-4-yl)ethan-1-ol is classified under the Globally Harmonized System (GHS) with significant health hazards. All personnel must be familiar with the following classifications and their implications.[1][3]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][3]

  • Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.[3]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][3]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage.[3]

  • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]

The signal word for this compound is "Danger" .[3] The combination of dermal toxicity and the potential for irreversible eye damage necessitates stringent adherence to the handling protocols outlined in this document.

Pre-Experiment Safety Workflow: A Self-Validating System

Before any manipulation of 1-(Oxan-4-yl)ethan-1-ol, a systematic risk assessment must be conducted. The following workflow is designed to be a self-validating process, ensuring all safety aspects are considered.

G cluster_prep Preparation Phase cluster_controls Control Implementation Phase A Review Safety Data Sheet (SDS) for 1-(Oxan-4-yl)ethan-1-ol B Identify Hazards: - Acute Dermal Toxicity (H311) - Serious Eye Damage (H318) - Skin Irritation (H315) A->B C Evaluate Experimental Procedure (Quantity, concentration, duration) B->C D Define Required Controls C->D E Engineering Controls: Cert. Chemical Fume Hood D->E F Administrative Controls: - Restricted Access Area - SOP Training Verified D->F G Personal Protective Equipment (PPE): - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat D->G H Verify Control Measures Are in Place and Functional E->H F->H G->H I Proceed with Experiment H->I All Controls Verified J STOP Re-evaluate and Implement Required Controls H->J Controls Missing or Inadequate

Caption: Pre-experiment risk assessment and control verification workflow.

Safe Handling and Use Protocol

The causality for these protocols is directly linked to the compound's hazard profile. Engineering controls provide the primary barrier, supplemented by mandatory personal protective equipment (PPE) to mitigate residual risks.

Engineering Controls
  • Primary Justification: The compound's potential for respiratory irritation (H335) and the need to contain any potential aerosols or vapors mandate the use of certified engineering controls.

  • Protocol:

    • All weighing, transferring, and manipulation of 1-(Oxan-4-yl)ethan-1-ol must be performed inside a certified chemical fume hood.

    • Ensure the fume hood has a face velocity meeting institutional standards (typically 80-120 feet per minute).

    • An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the handling area.

Personal Protective Equipment (PPE)
  • Primary Justification: The high risk of serious eye damage (H318) and dermal toxicity (H311) makes PPE the critical last line of defense.[3]

  • Protocol:

    • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses are insufficient.[3] A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Given the H311 dermal toxicity classification, double-gloving is recommended.[3]

    • Skin and Body Protection: A buttoned, long-sleeved laboratory coat must be worn. Ensure clothing fully covers the legs and wear closed-toe shoes.

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5][6] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3][4][5]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response
  • IF IN EYES (H318): This is a medical emergency due to the risk of serious damage.

    • Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][4]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

    • Immediately call a POISON CENTER or doctor/physician.[3][4]

  • IF ON SKIN (H311, H315): The dermal toxicity requires immediate action.

    • Take off immediately all contaminated clothing.[3][4]

    • Wash the affected area with plenty of soap and water.[3]

    • Call a POISON CENTER or doctor/physician if you feel unwell.[3] If skin irritation occurs, seek medical advice.[3]

  • IF SWALLOWED (H302):

    • Rinse mouth with water.[3][6] Do NOT induce vomiting.[4]

    • Call a POISON CENTER or doctor if you feel unwell.[3][6]

  • IF INHALED (H335):

    • Move the person into fresh air and keep them comfortable for breathing.[7]

    • If respiratory symptoms persist, seek medical attention.

Spill Response Protocol

The following workflow details the logical steps for managing a spill.

G A Spill Occurs B Alert personnel in the immediate area. Isolate the spill zone. A->B C Assess Spill Size & Risk B->C D Minor Spill (<100 mL, contained in hood) C->D Minor E Major Spill (>100 mL or outside hood) C->E Major F Don appropriate PPE. Absorb with inert material (vermiculite, sand). D->F I Evacuate the area. Contact institutional Emergency Response Team. E->I G Collect absorbed material into a labeled, sealable hazardous waste container. F->G H Decontaminate the spill area with a suitable solvent/detergent, followed by water. G->H J Dispose of waste container via hazardous waste protocol. H->J

Caption: Emergency spill response workflow for 1-(Oxan-4-yl)ethan-1-ol.

Waste Disposal Procedures

Chemical waste must be managed to prevent environmental contamination and ensure compliance with local, state, and federal regulations.[4]

Waste Segregation and Collection
  • Justification: Improper segregation can lead to dangerous chemical reactions in waste containers and non-compliance.

  • Protocol:

    • Designate a specific, labeled hazardous waste container for 1-(Oxan-4-yl)ethan-1-ol and materials contaminated with it.

    • The label must include: "Hazardous Waste," the full chemical name "1-(Oxan-4-yl)ethan-1-ol," and the associated hazards (e.g., "Toxic," "Corrosive/Eye Damage").

    • Do not mix this waste with other waste streams unless compatibility has been verified.

    • Solid waste (contaminated gloves, absorbent pads, etc.) should be collected separately from liquid waste.

    • Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[4]

Disposal Decision Pathway

All disposal actions must be channeled through an institution's certified Environmental Health & Safety (EHS) office.

G A Waste Generated (Unused reagent, contaminated labware) B Is the container compatible, properly labeled, and sealed? A->B C Correct container and labeling issues. Consult EHS for guidance. B->C No D Store container in designated Satellite Accumulation Area. B->D Yes C->B E Is the container full or has it reached the accumulation time limit? D->E F Continue to collect waste. E->F No G Submit Hazardous Waste Pickup Request to EHS Office. E->G Yes F->D H EHS personnel collect waste for final, compliant disposal. G->H

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Safety Data Sheet for 1-(Oxan-4-yl)ethan-1-ol. (2025-11-06). MilliporeSigma.
  • General Laboratory Safety Data Sheet Principles. (2023-09-01). Fisher Scientific.
  • Safety Data Sheet for Ethane. (2023-01-19). Air Liquide.
  • Safety Data Sheet for Ethanediol. (N/A). Chemos GmbH & Co.KG.
  • Safety Data Sheet for Ethane. (N/A). AMP Home Page.
  • Safety Data Sheet for Ethane-1,2-diol, p.a.. (2022-08-24). Chemos GmbH & Co.KG.
  • 1-(Oxan-4-yl)ethan-1-ol Compound Summary. (N/A).
  • Safety D
  • Safety Data Sheet for Ethane. (2024-07-18).
  • 2-[(E)-Ethylideneamino]ethan-1-ol Compound Summary. (N/A).
  • 2,2'-Azanediyldi(ethan-1-ol)--oxirane (1/1) Compound Summary. (N/A).
  • (1S)-1-(oxan-4-yl)ethanol Properties. (N/A). ChemicalBook.

Sources

Industrial Scale Production of 1-(Oxan-4-yl)ethan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxan-4-yl)ethan-1-ol, a key building block in medicinal chemistry and drug development, is a secondary alcohol featuring a tetrahydropyran ring. Its synthesis on an industrial scale requires robust, efficient, and safe methodologies. This guide provides detailed application notes and protocols for two primary industrial-scale production methods: the Grignard reaction and catalytic hydrogenation. The choice between these methods often depends on factors such as starting material availability, cost, and desired purity of the final product.

Method 1: Grignard Reaction Synthesis

The Grignard reaction offers a versatile and widely used method for the formation of carbon-carbon bonds, making it a suitable choice for the synthesis of 1-(Oxan-4-yl)ethan-1-ol. This pathway involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with oxane-4-carbaldehyde.

Causality of Experimental Choices

The selection of methylmagnesium bromide as the Grignard reagent is due to its commercial availability and high reactivity towards aldehydes. The use of anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, is critical as Grignard reagents are highly sensitive to moisture and protic solvents, which would lead to the quenching of the reagent and a significant reduction in yield.[1] The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.[2] An acidic workup is necessary to protonate the intermediate magnesium alkoxide to yield the final alcohol product.[3]

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Oxane-4-carbaldehyde Methylmagnesium Bromide Anhydrous THF Reactor Jacketed Reactor Reagents->Reactor Charge Addition Slow addition of Aldehyde to Grignard Reactor->Addition Reaction Progression Control Temperature Control (-10°C to 0°C) Addition->Control Reaction Progression Quench Quenching with Aqueous NH4Cl Control->Quench Reaction Progression Extraction Extraction with Ethyl Acetate Quench->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Final_Product 1-(Oxan-4-yl)ethan-1-ol Distillation->Final_Product

Caption: Workflow for the Grignard synthesis of 1-(Oxan-4-yl)ethan-1-ol.

Detailed Industrial Scale Protocol: Grignard Reaction

Materials and Equipment:

  • Large-scale jacketed glass-lined or stainless steel reactor with overhead stirring, temperature probe, and inert gas inlet/outlet.

  • Addition funnel or dosing pump for controlled reagent addition.

  • Receiving vessels for quenching and extraction.

  • Industrial-scale distillation unit.

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves.[4]

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and thoroughly dried. Purge the reactor with an inert gas (e.g., nitrogen or argon) to establish an anhydrous atmosphere.[5]

  • Grignard Reagent Charging: Charge the reactor with a solution of methylmagnesium bromide (typically 1.0-3.0 M in THF). The exact volume will depend on the scale of the reaction.

  • Cooling: Cool the Grignard reagent solution to between -10°C and 0°C using the reactor's cooling jacket.

  • Aldehyde Addition: Slowly add a solution of oxane-4-carbaldehyde in anhydrous THF to the cooled Grignard reagent solution via the addition funnel or dosing pump. Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction.[5] The addition rate should be carefully controlled to prevent a runaway reaction.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) to ensure the consumption of the starting aldehyde.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reactor to quench the reaction. This step is also exothermic and requires cooling.

  • Extraction: Transfer the quenched reaction mixture to a suitable extraction vessel. Add an organic solvent, such as ethyl acetate, and perform a liquid-liquid extraction to separate the product into the organic phase.

  • Washing: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to obtain 1-(Oxan-4-yl)ethan-1-ol of high purity.[7]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation provides a greener and often more scalable alternative to the Grignard reaction. This method involves the reduction of the ketone, 1-(oxan-4-yl)ethanone, using hydrogen gas in the presence of a metal catalyst.

Causality of Experimental Choices

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Palladium on carbon (Pd/C) and ruthenium-based catalysts are commonly employed due to their high activity and selectivity for ketone reduction.[3] The reaction is typically carried out under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reaction rate. The selection of a suitable solvent is important for dissolving the substrate and facilitating the interaction with the catalyst surface.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Reagent Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation cluster_purification Purification Reagents 1-(Oxan-4-yl)ethanone Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Autoclave High-Pressure Autoclave Reagents->Autoclave Charge Pressurization Pressurize with H2 (1-3 atm) Autoclave->Pressurization Reaction Progression Heating Temperature Control (25-60°C) Pressurization->Heating Reaction Progression Depressurization Depressurize Reactor Heating->Depressurization Reaction Progression Filtration Filter to remove catalyst Depressurization->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product 1-(Oxan-4-yl)ethan-1-ol Distillation->Final_Product

Caption: Workflow for the catalytic hydrogenation of 1-(Oxan-4-yl)ethanone.

Detailed Industrial Scale Protocol: Catalytic Hydrogenation

Materials and Equipment:

  • High-pressure autoclave or hydrogenation reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

  • Filtration system for catalyst removal (e.g., filter press).

  • Industrial-scale distillation unit.

  • PPE suitable for handling flammable solvents and high-pressure reactions.

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge a solution of 1-(oxan-4-yl)ethanone in a suitable solvent such as ethanol. Add the catalyst (e.g., 5-10 mol% of 5% Pd/C) to the solution.

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-3 atm).[3] Heat the reaction mixture to the target temperature (usually between 25-60°C) with stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots of the reaction mixture using GC-MS or HPLC. The reaction is complete when hydrogen uptake ceases and the starting material is no longer detected.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite or a suitable filter press to remove the catalyst. The catalyst can often be recovered and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation to yield high-purity 1-(Oxan-4-yl)ethan-1-ol.

Data Presentation

ParameterGrignard ReactionCatalytic Hydrogenation
Starting Material Oxane-4-carbaldehyde1-(Oxan-4-yl)ethanone
Key Reagents Methylmagnesium bromideHydrogen gas, Pd/C or Ru catalyst
Typical Yield ~75%[3]80-92%[3]
Reaction Temperature -10°C to 5°C25-60°C[3]
Reaction Pressure Atmospheric1-3 atm[3]
Key Safety Concerns Highly exothermic, moisture sensitiveFlammable hydrogen gas, high pressure
Purification Method Vacuum DistillationVacuum Distillation

Safety Protocols

Grignard Reaction:

  • Anhydrous Conditions: All glassware and solvents must be scrupulously dry to prevent the violent reaction of Grignard reagents with water.[1]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[5]

  • Exothermicity: The formation and reaction of Grignard reagents are highly exothermic.[6] Adequate cooling capacity and controlled addition of reagents are essential to prevent runaway reactions.[8]

  • Flammability: The solvents used (THF, diethyl ether) are highly flammable. All ignition sources must be eliminated from the reaction area.[4]

  • Quenching: The quenching process with aqueous acid or ammonium chloride is also exothermic and should be performed slowly and with cooling.

Catalytic Hydrogenation:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction area must be well-ventilated, and all ignition sources must be eliminated.

  • High Pressure: The reaction is conducted under pressure, requiring a properly rated and maintained high-pressure reactor. Regular inspection and pressure testing of the equipment are mandatory.

  • Catalyst Handling: Some hydrogenation catalysts, particularly pyrophoric catalysts like Raney Nickel, require careful handling under an inert atmosphere to prevent spontaneous combustion upon exposure to air. While Pd/C is less pyrophoric, care should still be taken.

  • Leak Detection: The reactor system should be regularly checked for leaks to prevent the release of flammable hydrogen gas.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Winthrop University Department of Chemistry. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard-Reactions.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US3758620A - Process for the preparation of grignard reagents.
  • DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Retrieved from [Link]

  • Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Taylor, P. A., & Nolasco, D. (2012). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon. Journal of the ASABE, 55(6), 2229-2236.
  • ResearchGate. (2014, April 28). Large Scale Green Synthesis of 1,2,4-Butanetriol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • McCormick, J. P. (2014, January 31). Methods for Synthesizing Alcohols [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 2-Acetyl-1-pyrroline via the Grignard Reaction in the Presence of Et3N/TMSCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of 1,4-dioxane derivative of the closo-dodecaborate anion and its ring opening with acetylenic alkoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Ethylene production via Oxidative Dehydrogenation of Ethane using M1 catalyst. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Oxan-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this important chemical intermediate. Our goal is to provide you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I've observed a change in the purity of my 1-(Oxan-4-yl)ethan-1-ol sample over time. What could be the cause?

Changes in purity during storage are typically due to chemical decomposition. For 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol, the two most probable degradation pathways are oxidation and acid-catalyzed dehydration .

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 1-(Oxan-4-yl)ethan-1-one. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Acid-Catalyzed Dehydration: The presence of acidic impurities can catalyze the elimination of a water molecule, leading to the formation of unsaturated compounds (alkenes).

To confirm the cause, we recommend analytical testing of the sample.

What are the optimal storage conditions to prevent decomposition?

To minimize degradation, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including oxidation and dehydration.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displacing air with an inert gas minimizes contact with oxygen, thereby preventing oxidation.
Light Amber glass vial or opaque containerProtection from light, particularly UV light, is essential to prevent photolytic degradation pathways.
Container Tightly sealed, chemically resistant glassPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching of additives.
pH NeutralAvoid contact with acidic or basic substances, as they can catalyze decomposition reactions.
What are the likely degradation products I should be looking for?

Based on the chemical structure of 1-(Oxan-4-yl)ethan-1-ol, the primary degradation products to monitor are:

  • 1-(Oxan-4-yl)ethan-1-one: The product of oxidation.

  • 4-Ethylideneoxane and 4-Vinyloxane: Potential products of acid-catalyzed dehydration. The formation of the more substituted (and generally more stable) 4-ethylideneoxane is often favored.

DecompositionPathways cluster_main 1-(Oxan-4-yl)ethan-1-ol cluster_oxidation Oxidation cluster_dehydration Acid-Catalyzed Dehydration MainCompound 1-(Oxan-4-yl)ethan-1-ol OxidationProduct 1-(Oxan-4-yl)ethan-1-one MainCompound->OxidationProduct [O] DehydrationProduct1 4-Ethylideneoxane MainCompound->DehydrationProduct1 H+, -H2O DehydrationProduct2 4-Vinyloxane MainCompound->DehydrationProduct2 H+, -H2O

Potential decomposition pathways of 1-(Oxan-4-yl)ethan-1-ol.
How can I test the stability of my 1-(Oxan-4-yl)ethan-1-ol sample?

A forced degradation study is a systematic way to assess the stability of a compound.[1][2][3][4][5] This involves subjecting the material to various stress conditions to identify potential degradation products and pathways.[1][4]

This protocol is a general guideline. Specific concentrations and durations may need to be optimized.

  • Sample Preparation: Prepare solutions of 1-(Oxan-4-yl)ethan-1-ol in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC or GC-MS.[6][7][8][9][10][11][12][13][14][15][16]

ForcedDegradationWorkflow Start Start: 1-(Oxan-4-yl)ethan-1-ol Sample StressConditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->StressConditions Neutralize Neutralize (if applicable) StressConditions->Neutralize Analysis Analyze via HPLC/GC-MS Neutralize->Analysis Data Identify Degradation Products and Pathways Analysis->Data End End: Stability Profile Data->End

Sources

Technical Support Center: Stereoselective Synthesis of 1-(Oxan-4-yl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the stereoselective synthesis of the enantiomers of 1-(Oxan-4-yl)ethan-1-ol. This molecule, also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol[1], is a crucial chiral building block in the development of various pharmaceutical agents. Its stereochemistry often dictates biological activity, making enantiomerically pure forms highly sought after. However, achieving high stereoselectivity can be challenging. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.

Part 1: Asymmetric Reduction of 4-Acetyltetrahydropyran

Asymmetric reduction of the prochiral ketone, 4-acetyltetrahydropyran, is a direct and atom-economical approach to access the chiral alcohol. This is commonly achieved using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.[2][3][4]

Frequently Asked Questions & Troubleshooting

Question 1: My enantiomeric excess (ee) is consistently low when using a CBS catalyst for the reduction of 4-acetyltetrahydropyran. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common hurdle. Several factors can be at play, often related to the integrity of the catalyst and the reaction conditions.

  • Cause A: Catalyst Degradation or Impurity. CBS catalysts are sensitive to moisture and air. The active species, an oxazaborolidine, can be hydrolyzed, rendering it inactive or leading to non-selective reduction.

    • Solution: Ensure you are using freshly prepared or properly stored catalyst. An alternative and often more reliable method is the in situ generation of the catalyst from a chiral amino alcohol (like (1S, 2R)-(-)-cis-1-amino-2-indanol) and a borane source (e.g., BH₃·THF or BH₃·SMe₂) immediately before the reduction.[3][5] This avoids issues with catalyst aging during storage.

  • Cause B: Non-Catalytic Reduction. The borane reducing agent can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic background reaction. This is particularly problematic at higher temperatures.

    • Solution: Maintain a low reaction temperature, typically between -20°C to 0°C, to favor the catalyzed pathway, which has a lower activation energy. Also, ensure slow addition of the borane source to the mixture of the ketone and catalyst to maintain a low concentration of free borane.

  • Cause C: Inappropriate Solvent. The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: Tetrahydrofuran (THF) is generally the solvent of choice for CBS reductions. Ensure it is anhydrous, as water will quench the borane reagent and catalyst.

  • Cause D: Purity of Starting Material. Impurities in the 4-acetyltetrahydropyran can sometimes interfere with the catalyst.

    • Solution: Purify the starting ketone by distillation or chromatography before use.

Question 2: The conversion of my ketone to the alcohol is slow and incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: Sluggish reactions can often be accelerated without compromising stereoselectivity.

  • Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), increasing the catalyst loading to 15-20 mol% can sometimes improve the reaction rate for less reactive substrates.

  • Reductant Stoichiometry: Ensure at least a stoichiometric amount of the borane reagent is used. A slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can increase the non-catalyzed background reduction.

  • Temperature: While low temperatures are crucial for selectivity, if the reaction is extremely slow, a slight increase in temperature (e.g., from -20°C to 0°C) after an initial period at the lower temperature can improve the rate. Monitor the ee closely if you choose to do this.

Decision-Making Workflow for Asymmetric Reduction

The following diagram outlines a troubleshooting workflow for optimizing the asymmetric reduction of 4-acetyltetrahydropyran.

troubleshooting_workflow start Low Enantiomeric Excess (ee) check_catalyst Is the catalyst fresh/generated in-situ? start->check_catalyst check_temp Is the reaction temperature low enough? (e.g., <= 0°C) check_catalyst->check_temp Yes fix_catalyst Use fresh catalyst or generate in-situ. check_catalyst->fix_catalyst No check_borane Is borane added slowly? check_temp->check_borane Yes fix_temp Lower the reaction temperature. check_temp->fix_temp No check_solvent Is the solvent anhydrous THF? check_borane->check_solvent Yes fix_borane Ensure slow addition of borane. check_borane->fix_borane No success High Enantioselectivity Achieved check_solvent->success Yes fix_solvent Use anhydrous THF. check_solvent->fix_solvent No fix_catalyst->check_temp fix_temp->check_borane fix_borane->check_solvent fix_solvent->success

Caption: Troubleshooting low enantioselectivity in asymmetric reduction.

Part 2: Enzymatic Kinetic Resolution of Racemic 1-(Oxan-4-yl)ethan-1-ol

Enzymatic kinetic resolution (EKR) is a powerful technique that relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate.[6] For secondary alcohols, lipases are commonly used to catalyze the enantioselective acylation of one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.[7][8][9]

Frequently Asked Questions & Troubleshooting

Question 1: My enzymatic resolution shows poor selectivity (low E-value), resulting in low ee for both the remaining alcohol and the ester product. How can I improve this?

Answer: The enantioselectivity (expressed as the E-value) of a lipase is highly dependent on the reaction conditions.

  • Choice of Enzyme: Not all lipases are created equal. Their active sites have different steric and electronic properties. It is crucial to screen a panel of lipases. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PCL) are excellent starting points for secondary alcohols.[7][8]

  • Acyl Donor: The nature of the acyl donor is critical. Simple acyl donors like vinyl acetate are often effective because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. For more challenging resolutions, bulkier acyl donors can sometimes increase selectivity.

  • Solvent: The solvent can dramatically affect enzyme activity and selectivity. Apolar, hydrophobic solvents like hexane or methyl tert-butyl ether (MTBE) are generally preferred as they tend not to strip the essential water layer from the enzyme's surface.

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate. A systematic study of temperature effects is recommended.

Question 2: The reaction stops at a low conversion, far from the theoretical 50% for a kinetic resolution. What is causing this, and what is the remedy?

Answer: Premature reaction termination can be due to several factors.

  • Product Inhibition: The ester product or the alcohol by-product (in the case of hydrolysis) can inhibit the enzyme.

    • Solution: Using an immobilized enzyme allows for easy removal from the reaction mixture. In some cases, performing the reaction under continuous flow conditions where products are removed can be beneficial.

  • pH Shift: If the reaction generates an acidic or basic by-product, the local pH around the enzyme can shift out of its optimal range, leading to deactivation.

    • Solution: While less common in the anhydrous organic solvents used for transesterification, if performing a hydrolysis reaction, the use of a buffer is essential.

  • Enzyme Denaturation: High temperatures or aggressive solvents can denature the enzyme.

    • Solution: Operate at a mild temperature (e.g., 30-40°C) and choose a biocompatible solvent.

Question 3: I have reached approximately 50% conversion with high ee, but I am struggling to separate the unreacted (S)-alcohol from the (R)-ester. What is the best approach?

Answer: The separation of the alcohol and the ester is typically straightforward due to their different polarities.

  • Standard Silica Gel Chromatography: This is the most common method. The ester is significantly less polar than the alcohol and will elute much faster. A solvent system such as hexane/ethyl acetate is a good starting point for developing a separation method.

  • Post-Separation Hydrolysis: After separating the ester, it can be easily hydrolyzed back to the alcohol using a simple base-catalyzed hydrolysis (e.g., with K₂CO₃ in methanol) to yield the other enantiomerically pure alcohol.

Workflow for Enzymatic Kinetic Resolution

This diagram illustrates the general workflow for developing and executing an enzymatic kinetic resolution.

ekr_workflow start Racemic 1-(Oxan-4-yl)ethan-1-ol screen_lipase Screen Lipases (e.g., CAL-B, PCL) start->screen_lipase screen_acyl Screen Acyl Donors (e.g., Vinyl Acetate) screen_lipase->screen_acyl screen_solvent Optimize Solvent (e.g., Hexane, MTBE) screen_acyl->screen_solvent run_reaction Run EKR to ~50% Conversion screen_solvent->run_reaction workup Reaction Workup (Filter off enzyme) run_reaction->workup separation Chromatographic Separation workup->separation product_S (S)-Alcohol (High ee) separation->product_S product_R_ester (R)-Ester (High ee) separation->product_R_ester hydrolysis Hydrolysis of Ester product_R_ester->hydrolysis product_R_alcohol (R)-Alcohol (High ee) hydrolysis->product_R_alcohol

Sources

Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Oxan-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the highly exothermic Grignard reaction involved in this synthesis at a large scale. Our focus is on ensuring process safety, scalability, and reproducibility.

Introduction: The Challenge of Scaling an Exothermic Grignard Reaction

The synthesis of 1-(Oxan-4-yl)ethan-1-ol typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with oxan-4-one. While a fundamental and powerful C-C bond-forming reaction, the Grignard reaction is notoriously exothermic.[1][2] As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation progressively more challenging.[3] This can lead to a rapid increase in temperature, posing significant safety risks, including thermal runaway, pressure build-up, and potential for fire or explosion.[4][5]

This guide provides a structured approach to understanding and mitigating these risks through careful experimental design, real-time monitoring, and robust control strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of 1-(Oxan-4-yl)ethan-1-ol.

Issue 1: Difficulty Initiating the Grignard Reaction

Question: My Grignard reaction is not initiating, and I'm concerned about the unreacted reagents accumulating, which could lead to a dangerous exotherm once the reaction starts. What should I do?

Answer:

Delayed initiation is a common and hazardous issue in Grignard reactions. Accumulation of the alkyl halide before the reaction starts can lead to a violent, uncontrollable exotherm upon initiation.[3]

Root Causes and Solutions:

  • Magnesium Surface Passivation: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also initiate the reaction, but extreme caution is advised to prevent an uncontrolled exotherm.[6]

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous. Using freshly distilled, dry solvents like tetrahydrofuran (THF) is crucial.[7]

  • Impure Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.

    • Solution: Use high-purity reagents and solvents.

Self-Validating Protocol for Safe Initiation:

  • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small portion of the alkyl halide to the magnesium suspension.

  • Monitor for signs of initiation, such as a gentle reflux, a color change, or a noticeable temperature increase via a probe.

  • Only after confirming initiation should you begin the slow, controlled addition of the remaining alkyl halide.[8]

Issue 2: Rapid and Uncontrolled Temperature Spike During Reagent Addition

Question: During the addition of oxan-4-one to my Grignard reagent, the temperature is rising too quickly, and my cooling system is struggling to keep up. How can I regain control?

Answer:

A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, a dangerous precursor to thermal runaway.[9]

Causality and Mitigation:

  • Excessive Addition Rate: The most common cause is adding the electrophile (oxan-4-one) too quickly.[3]

    • Solution: Immediately stop the addition of the oxan-4-one. The reaction's exotherm should begin to subside. Once the temperature is back within the desired range, resume the addition at a significantly slower rate.

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.

    • Solution: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is at the appropriate temperature and has sufficient capacity. For larger scales, a jacketed reactor with a circulating chiller is essential.[10]

  • Poor Agitation: Inefficient stirring can create localized hot spots where the reaction proceeds much faster.

    • Solution: Ensure vigorous and efficient mechanical stirring to maintain a homogenous temperature throughout the reaction mixture.[10]

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway and how can I prevent it?

A1: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[5] The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[9] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[4]

Prevention Strategies:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., heat flow calorimetry) on a smaller scale to determine the total heat of reaction, the maximum rate of heat evolution, and the potential for thermal accumulation.[11][12] This data is crucial for designing an adequate cooling system.

  • Controlled Addition: The rate of the reaction, and therefore the rate of heat generation, should be controlled by the rate of addition of one of the reagents (in this case, the oxan-4-one).[3]

  • Adequate Cooling Capacity: The reactor's cooling system must be able to remove heat faster than the reaction generates it, even under worst-case scenarios.[10]

  • Emergency Planning: Have an emergency plan in place, which may include a quench system to rapidly stop the reaction or an emergency relief system to safely vent excess pressure.[4][9]

Q2: How do I choose the right solvent for a large-scale Grignard reaction?

A2: The choice of solvent is critical for both reaction success and safety. Ethereal solvents are typically required to stabilize the Grignard reagent.

SolventBoiling Point (°C)AdvantagesDisadvantages
Diethyl Ether34.6Good for initiation, volatileLow boiling point limits reaction temperature, highly flammable
Tetrahydrofuran (THF)66Higher boiling point allows for a wider operating temperature range, good solvating propertiesCan be more difficult to initiate the reaction in, peroxide formation risk
2-Methyltetrahydrofuran (2-MeTHF)80Higher boiling point, potentially greener alternative, less prone to peroxide formationHigher cost, may require higher temperatures for initiation

For large-scale synthesis, THF or 2-MeTHF are often preferred due to their higher boiling points, which provide a larger safety margin between the reaction temperature and the solvent's boiling point.

Q3: What is the safest way to quench a large-scale Grignard reaction?

A3: Quenching a Grignard reaction is also highly exothermic and must be done with extreme care. Never add water directly to the reaction mixture, as this can cause a violent reaction.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Before quenching, cool the reactor contents to 0 °C or below in an ice bath.

  • Slow, controlled addition: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[13] The ammonium chloride is a weak acid that protonates the alkoxide product without causing a violent reaction with the unreacted Grignard reagent.

  • Monitor the temperature: Continuously monitor the internal temperature during the quench and adjust the addition rate to maintain it within a safe range.

Q4: How can I deal with the thick sludge that forms during the reaction?

A4: The formation of a thick precipitate of the magnesium alkoxide salt is common in Grignard reactions and can impede efficient stirring and heat transfer.[1]

Solutions:

  • Adequate Agitation: Use a powerful overhead mechanical stirrer with a suitably designed impeller to ensure the solids remain suspended.

  • Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a stirrable slurry.

  • Controlled Addition: A slower addition rate can sometimes help to manage the viscosity of the reaction mixture.

Visualizing the Workflow and Safety Logic

Experimental Workflow for Safe Grignard Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_glass Flame-dry glassware prep_solvent Use anhydrous solvent prep_glass->prep_solvent prep_inert Inert atmosphere (N2/Ar) prep_solvent->prep_inert initiation Initiate with small amount of alkyl halide prep_inert->initiation addition Slow, controlled addition of oxan-4-one initiation->addition monitoring Monitor temperature and agitation addition->monitoring quenching Slowly add sat. NH4Cl(aq) monitoring->quenching cooling Cool to 0°C cooling->quenching extraction Product extraction quenching->extraction

Caption: A workflow diagram illustrating the key stages of a safe large-scale Grignard synthesis.

Troubleshooting Decision Tree for Thermal Excursions

G start Temperature rises above set point? stop_addition Immediately stop reagent addition start->stop_addition Yes continue_monitoring Continue to monitor closely start->continue_monitoring No check_cooling Verify cooling system is functioning correctly stop_addition->check_cooling check_agitation Ensure vigorous agitation check_cooling->check_agitation temp_controlled Temperature controlled? check_agitation->temp_controlled emergency_quench Prepare for emergency quench temp_controlled->emergency_quench No temp_dropping Temperature dropping? temp_controlled->temp_dropping Yes resume_slowly Resume addition at a slower rate temp_dropping->resume_slowly Yes temp_dropping->continue_monitoring No

Caption: A decision tree for managing unexpected temperature increases during the reaction.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). The Grignard Reaction.
  • Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG, AutoChem.
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • Health and Safety Executive. (n.d.). Reaction / Product testing.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Lab Safety. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • National Institutes of Health. (2025, April 12). Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[2][2]-Rearrangements of Silanol Epoxides. PMC. Retrieved from

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • BenchChem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube.
  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • ACS Publications. (2026, January 20). Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. Industrial & Engineering Chemistry Research.
  • Hindawi. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.
  • Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry.
  • ScienceDirect. (n.d.). Review on loss prevention of chemical reaction thermal runaway Principles and application.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium.
  • IChemE. (n.d.). Heat flow calorimetry - application and techniques.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

Sources

Alternative reducing agents for the synthesis of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Oxan-4-yl)ethan-1-ol

Topic: Alternative Reducing Agents for 1-(Oxan-4-yl)ethan-1-ol (1-(Tetrahydropyran-4-yl)ethanol) Target Molecule CAS: 146046-44-0 / 4696-26-8 (racemic) Precursor: 4-Acetyltetrahydropyran (CAS: 40560-30-3)

Introduction: Defining the Transformation

Welcome to the Technical Support Center. You are likely here because the standard Sodium Borohydride (


) reduction of 4-acetyltetrahydropyran is insufficient for your specific needs—whether due to stereochemical requirements, safety regulations on hydrogen evolution, or process scalability.

The transformation involves reducing the exocyclic ketone of 4-acetyltetrahydropyran to a secondary alcohol. The presence of the ether oxygen in the tetrahydropyran ring creates a dipole that can influence coordination with Lewis acid-based reducing agents.

Below are three specialized "Tickets" addressing the most common alternative reduction scenarios.

Ticket #1: Enantioselective Reduction (High Value/Chiral)

User Issue: "I need to synthesize the (R)- or (S)- enantiomer of 1-(oxan-4-yl)ethan-1-ol with >95% ee. Standard hydride reduction yields a racemate."

Solution: Use the Corey-Bakshi-Shibata (CBS) Reduction . This method utilizes a chiral oxazaborolidine catalyst to direct the hydride attack. The steric bulk of the tetrahydropyran ring actually aids in stereodifferentiation when positioned against the catalyst's "wall."

Experimental Protocol (CBS Reduction)
  • Reagents: Borane-THF complex (

    
    ), (R)- or (S)-2-methyl-CBS-oxazaborolidine catalyst.
    
  • Solvent: Anhydrous THF (Critical: <50 ppm water).

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried flask under Argon, charge the CBS catalyst (0.1 eq) and anhydrous THF.

  • Borane Charge: Add

    
     (0.6 - 1.0 eq) to the catalyst solution at 0°C. Stir for 15 minutes to form the active reducing species.
    
  • Substrate Addition (The "Slow" Step): Dissolve 4-acetyltetrahydropyran (1.0 eq) in THF. Add this solution dropwise to the catalyst/borane mixture over 1-2 hours.

    • Why? Keeping the ketone concentration low ensures it reacts with the chiral catalyst complex, not free borane (which causes racemic background reaction).

  • Quench: Carefully add Methanol (MeOH) to destroy excess hydride.

  • Workup: Concentrate, acidify with 1N HCl (to break the boron-nitrogen bond), extract with Ethyl Acetate.

Troubleshooting Guide (CBS)
SymptomProbable CauseCorrective Action
Low ee (<80%) Fast addition of ketoneReduce addition rate to ensure

.
Low ee (<80%) Wet solventWater hydrolyzes the CBS catalyst. Redistill THF over Na/Benzophenone.
Incomplete Conversion Old Borane reagent

degrades over time. Titrate borane before use.

Ticket #2: Scalable & Safe Reduction (Process Chemistry)

User Issue: "We are scaling to >5kg.


 generates too much hydrogen gas and requires difficult boron remediation. We need a safer, smoother process."

Solution: Meerwein-Ponndorf-Verley (MPV) Reduction . This is a hydrogen-transfer reduction using Aluminum Isopropoxide (


) in Isopropanol (

). It is reversible, thermodynamically controlled, and generates no hydrogen gas.
Mechanism & Workflow Diagram

MPV_Reduction Ketone 4-Acetyltetrahydropyran TS 6-Membered Transition State (Hydride Transfer) Ketone->TS + Isopropanol Al_Cat Al(OiPr)3 Catalyst Al_Cat->TS Alcohol Target: 1-(Oxan-4-yl)ethan-1-ol TS->Alcohol Acetone Byproduct: Acetone (Must Remove!) TS->Acetone Acetone->Acetone Distillation (Drives Equilibrium)

Figure 1: The MPV reduction relies on the continuous removal of acetone to drive the equilibrium toward the alcohol product.

Experimental Protocol (MPV)
  • Setup: Flask equipped with a fractionation column (Vigreux) and distillation head.

  • Charge: Dissolve 4-acetyltetrahydropyran (1.0 eq) in Isopropanol (solvent and reagent). Add Aluminum Isopropoxide (0.5 - 1.0 eq).

  • Reaction: Heat to reflux (~82°C).

  • The Critical Step: Slowly distill off the acetone/isopropanol azeotrope formed. Test the distillate with 2,4-DNP stain (yellow precipitate indicates acetone is leaving).

  • Completion: Continue reflux/distillation until no more acetone is detected in the distillate.

  • Workup: Cool, hydrolyze with dilute

    
     (removes Al salts), extract.
    
Troubleshooting Guide (MPV)
SymptomProbable CauseCorrective Action
Stalled Reaction (~50% conversion) Equilibrium limit reachedYou are not removing acetone efficiently. Improve fractionation column efficiency.
Gel formation during workup Aluminum Hydroxide formationWash with Rochelle's Salt (Potassium Sodium Tartrate) solution instead of simple acid/base to chelate Aluminum.
Product contaminated with Aldol products Overheating/Basic conditionsAcetone can self-condense. Ensure rapid removal of acetone.

Ticket #3: Green / Biocatalytic Route

User Issue: "We require a 'Green Chemistry' process with no metal waste."

Solution: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) . Enzymes offer near-perfect stereoselectivity and operate in water at ambient temperature.

Experimental Protocol (Enzymatic)
  • System: KRED Enzyme + Cofactor (

    
     or 
    
    
    
    ) + Cofactor Recycling System (Glucose Dehydrogenase/Glucose or Isopropanol).
  • Buffer: Phosphate buffer (pH 7.0).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100mM Phosphate buffer (pH 7.0) containing

    
     (1mM).
    
  • Substrate Prep: Dissolve 4-acetyltetrahydropyran in a small amount of DMSO or IPA (co-solvent, max 10% v/v).

  • Initiation: Add Glucose (recycling substrate), GDH (recycling enzyme),

    
    , and the specific KRED enzyme.
    
  • Reaction: Stir gently at 30°C. Monitor pH; add dilute NaOH via autotitrator to maintain pH 7.0 (gluconic acid byproduct lowers pH).

  • Workup: Saturate with NaCl, extract with Ethyl Acetate.

Summary of Reducing Agents

AgentSelectivitySafety ProfileScalabilityPrimary Use Case

RacemicModerate (

gas)
HighGeneral lab synthesis
CBS / Borane EnantioselectiveLow (Pyrophoric reagents)ModerateChiral Pharma Intermediates
MPV (

)
RacemicHigh (No gas evolution)Very HighMulti-kilo Process Scale
KRED (Enzyme) EnantioselectiveVery High (Green)HighGreen / High-Purity Chiral

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2] Mechanism and synthetic implications. Journal of the American Chemical Society.

  • Cha, J. S. (2006). Recent developments in the Meerwein-Ponndorf-Verley reduction.[3] Organic Process Research & Development.

  • Hollmann, F., Arends, I. W., & Buehler, K. (2010). Biocatalytic Reductions: From Lab to Production.[4] ChemCatChem.

  • Common Chemistry Data. 1-(Tetrahydropyran-4-yl)ethanol (CAS 4696-26-8).

Sources

Technical Support Center: Synthesis and NMR Analysis of 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 1-(Oxan-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide in-depth, field-proven insights in a user-friendly question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) about 1-(Oxan-4-yl)ethan-1-ol Synthesis

Q1: What are the most common synthetic routes to prepare 1-(Oxan-4-yl)ethan-1-ol?

A1: There are two primary and highly effective methods for the laboratory-scale synthesis of 1-(Oxan-4-yl)ethan-1-ol:

  • Grignard Reaction: This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to tetrahydropyran-4-carbaldehyde. This is a robust method for forming the carbon-carbon bond and generating the secondary alcohol in a single step.[1]

  • Reduction of a Ketone: This route involves the reduction of 1-(oxan-4-yl)ethan-1-one using a hydride reducing agent such as sodium borohydride (NaBH₄). This method is often preferred for its mild reaction conditions and high yields.

The choice between these methods may depend on the availability of starting materials and the desired scale of the reaction.

NMR Analysis of 1-(Oxan-4-yl)ethan-1-ol

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-(Oxan-4-yl)ethan-1-ol?

A2: While experimental spectra for this specific compound are not widely published, we can predict the approximate chemical shifts based on known values for similar structures. The following tables provide the predicted ¹H and ¹³C NMR data for 1-(Oxan-4-yl)ethan-1-ol in CDCl₃.

Predicted ¹H NMR Data for 1-(Oxan-4-yl)ethan-1-ol

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃~1.2Doublet3H
CH-OH~3.7Quartet1H
CH₂ (axial, adjacent to O)~3.4Multiplet2H
CH₂ (equatorial, adjacent to O)~3.9Multiplet2H
CH₂ (axial, distant from O)~1.4Multiplet2H
CH₂ (equatorial, distant from O)~1.8Multiplet2H
CH (on THP ring)~1.6Multiplet1H
OHVariable (typically 1.5-2.5)Singlet (broad)1H

Predicted ¹³C NMR Data for 1-(Oxan-4-yl)ethan-1-ol

CarbonPredicted Chemical Shift (ppm)
CH₃~22
CH-OH~70
CH₂ (adjacent to O)~67
CH₂ (distant from O)~29
CH (on THP ring)~43

Note: These are predicted values and may vary slightly from experimental results.

Troubleshooting Guide: Identifying Synthesis Byproducts via NMR

This section addresses common impurities you might encounter and how to identify them in your NMR spectra.

Scenario 1: Grignard Reaction Synthesis

Workflow for Grignard Synthesis and Byproduct Formation

cluster_start Starting Materials cluster_reaction Reaction cluster_product Main Product cluster_byproducts Potential Byproducts Tetrahydropyran-4-carbaldehyde Tetrahydropyran-4-carbaldehyde Grignard Addition Grignard Addition Tetrahydropyran-4-carbaldehyde->Grignard Addition CH3MgX CH3MgX CH3MgX->Grignard Addition Ethane Ethane CH3MgX->Ethane Reaction with H2O Wurtz Coupling Product Wurtz Coupling Product CH3MgX->Wurtz Coupling Product Self-reaction 1-(Oxan-4-yl)ethan-1-ol 1-(Oxan-4-yl)ethan-1-ol Grignard Addition->1-(Oxan-4-yl)ethan-1-ol Unreacted Aldehyde Unreacted Aldehyde Grignard Addition->Unreacted Aldehyde

Caption: Synthetic pathway and potential byproducts in the Grignard synthesis of 1-(Oxan-4-yl)ethan-1-ol.

Q3: My ¹H NMR spectrum shows a singlet around 9.7 ppm. What is this impurity?

A3: A signal in this region is characteristic of an aldehyde proton. This indicates the presence of unreacted tetrahydropyran-4-carbaldehyde .

  • Causality: Incomplete reaction of the Grignard reagent with the starting aldehyde. This can be due to insufficient Grignard reagent, poor reactivity of the Grignard reagent, or a short reaction time.

  • Troubleshooting Protocol:

    • Confirm the concentration of your Grignard reagent via titration before use.

    • Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by moisture.

    • Increase the equivalents of Grignard reagent (e.g., from 1.1 to 1.5 equivalents).

    • Extend the reaction time to ensure complete conversion.

Q4: I see a singlet around 0.8 ppm in my crude ¹H NMR. What could this be?

A4: This is likely ethane , formed from the quenching of the methyl Grignard reagent by a proton source, most commonly water.

  • Causality: Grignard reagents are highly basic and will react with any protic species. The presence of water in your reaction flask is the most common cause.

  • Troubleshooting Protocol:

    • Flame-dry all glassware under vacuum or in an oven before use.

    • Use anhydrous solvents . Ensure your ether or THF is freshly distilled or from a sealed bottle.

    • Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Q5: My crude product contains a nonpolar impurity that is difficult to remove by column chromatography. What might it be?

A5: This could be a Wurtz coupling product , such as ethane or biphenyl (if phenylmagnesium bromide was used as a precursor to another reaction and is a contaminant). In the case of using methylmagnesium iodide, the primary Wurtz product would be ethane. If a different Grignard was used, a symmetrical alkane would be formed.[2]

  • Causality: This side reaction involves the coupling of two alkyl/aryl groups from the Grignard reagent or reaction with unreacted alkyl/aryl halide.

  • Troubleshooting Protocol:

    • Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.

    • Ensure the reaction temperature is not too high , as this can favor coupling reactions.

NMR Signatures of Common Grignard Reaction Byproducts

ByproductKey ¹H NMR Signal (ppm, CDCl₃)Key ¹³C NMR Signal (ppm, CDCl₃)
Tetrahydropyran-4-carbaldehyde~9.7 (s, 1H)~203 (C=O)
Ethane~0.8 (s)~7
Biphenyl (example)~7.3-7.6 (m)~127-141
Scenario 2: Reduction of 1-(oxan-4-yl)ethan-1-one

Workflow for Ketone Reduction and Byproduct Formation

cluster_start Starting Materials cluster_reaction Reaction cluster_product Main Product cluster_byproducts Potential Byproducts 1-(Oxan-4-yl)ethan-1-one 1-(Oxan-4-yl)ethan-1-one Ketone Reduction Ketone Reduction 1-(Oxan-4-yl)ethan-1-one->Ketone Reduction NaBH4 NaBH4 NaBH4->Ketone Reduction 1-(Oxan-4-yl)ethan-1-ol 1-(Oxan-4-yl)ethan-1-ol Ketone Reduction->1-(Oxan-4-yl)ethan-1-ol Unreacted Ketone Unreacted Ketone Ketone Reduction->Unreacted Ketone

Caption: Synthetic pathway and potential byproduct in the reduction of 1-(oxan-4-yl)ethan-1-one.

Q6: My NMR spectrum shows a sharp singlet around 2.1 ppm. What is this impurity?

A6: This signal is characteristic of a methyl group adjacent to a carbonyl, indicating the presence of unreacted 1-(oxan-4-yl)ethan-1-one .

  • Causality: Incomplete reduction of the starting ketone. This could be due to insufficient reducing agent, deactivated reducing agent, or too short of a reaction time.

  • Troubleshooting Protocol:

    • Use a fresh bottle of NaBH₄ , as it can degrade over time with exposure to moisture.

    • Increase the equivalents of NaBH₄ (e.g., from 1.5 to 2.0 equivalents).

    • Monitor the reaction by TLC to ensure the disappearance of the starting material before workup.

    • Ensure the solvent is appropriate . Methanol or ethanol are common choices for NaBH₄ reductions.

NMR Signatures of Common Reduction Reaction Byproducts

ByproductKey ¹H NMR Signal (ppm, CDCl₃)Key ¹³C NMR Signal (ppm, CDCl₃)
1-(Oxan-4-yl)ethan-1-one~2.1 (s, 3H)~209 (C=O), ~28 (CH₃)

References

  • Hassan, A. H. E., et al. (2018). ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485–500. [Link]

  • PubChem. 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Organic Syntheses. (e)-1-phenyl-3,3-dimethyl-1-butene. [Link]

  • LibreTexts Chemistry. Reactions with Grignard Reagents. [Link]

  • Soni, R., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-48. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]

Sources

Best practices for drying and handling anhydrous 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Last Updated: January 2026 Department: Chemical Process Safety & Application Science[1][2][3]

Introduction: The Dual-Functionality Challenge

You are likely accessing this guide because you are using 1-(Oxan-4-yl)ethan-1-ol (also known as 1-(Tetrahydropyran-4-yl)ethanol) as a building block in sensitive organometallic couplings (e.g., Grignard reactions, Lithium-Halogen exchange) or transition-metal catalyzed cross-couplings.[1][2][3]

This molecule presents a specific "dual-threat" challenge in purification:

  • Hygroscopicity: As a secondary alcohol, it aggressively recruits atmospheric moisture via hydrogen bonding.[2][3]

  • Peroxide Risk: The tetrahydropyran (THP) ring is an ether.[3] While more stable than THF, it is a Class B peroxide former.[2] Distillation without prior assessment is a safety hazard.

This guide replaces generic "drying" advice with a protocol specifically engineered for the physical properties of this THP-alcohol derivative.

Module 1: Initial Assessment & Safety

CRITICAL WARNING: Do not attempt to dry or distill this compound until you have verified peroxide levels.

The "Pre-Flight" Check

Before any drying procedure, perform these two assays.

AssayMethodThreshold for ActionAction
Peroxide Test Quantofix® Peroxide 100 or KI/Starch Paper> 10 mg/L (ppm) STOP. Do not distill.[1][2][3] Treat with FeSO₄ or pass through activated alumina.
Water Content Karl Fischer (Coulometric)> 0.5% (5000 ppm) Perform Pre-Drying (Method B) before Sieve treatment.[1][2]
Visual InspectionHaze or Phase SeparationGross water contamination.[1] Decant and pre-dry with MgSO₄.
Why Coulometric KF?

Volumetric KF is insufficient for the low-ppm levels required for anhydrous applications.[1][3] Unlike ketones or aldehydes, this secondary alcohol does not interfere with standard methanolic KF reagents, so special "K-reagents" are not required.[2]

Module 2: Drying Protocols

We recommend two distinct workflows depending on your starting water content and available equipment.

Decision Logic

DryingLogic Start Start: Initial Water Content Check Is Water > 1.0%? Start->Check HighWater Yes: Bulk Water Removal Check->HighWater Yes LowWater No: Trace Water Removal Check->LowWater No MethodA Method A: Azeotropic Distillation (Toluene) HighWater->MethodA MethodB Method B: Static Drying (Activated 3Å Sieves) LowWater->MethodB MethodA->MethodB Polishing Step Final Ready for Synthesis (< 50 ppm) MethodB->Final

Figure 1: Decision matrix for selecting the appropriate drying protocol based on initial hydration levels.

Method A: Azeotropic Distillation (Dynamic Drying)

Best for: Wet samples (>1% water) or recycling recovered material.[1][2][3]

The Science: 1-(Oxan-4-yl)ethan-1-ol has a high boiling point (estimated >200°C at atm).[1][2][3] Direct distillation to remove water is thermally stressful and inefficient. We use Toluene because it forms a low-boiling binary azeotrope with water (85°C) and does not form azeotropes with most high-boiling alcohols.[1][2]

Protocol:

  • Dissolve the alcohol in anhydrous Toluene (1:3 v/v ratio).

  • Equip a flask with a Dean-Stark trap and a reflux condenser.

  • Reflux under Nitrogen for 2–4 hours. Watch the trap for water separation.

  • Once water collection ceases, cool the mixture.

  • Remove Toluene via rotary evaporation, then switch to a high-vacuum manifold (<1 mbar) to remove trace toluene.

    • Note: Toluene inhibits many catalysts; ensure complete removal.

Method B: Molecular Sieves (Static Drying)

Best for: Polishing (<1000 ppm to <50 ppm) and storage.[2][3]

The Science: We use 3Å Sieves , not 4Å.[2][4][5]

  • Why? The pore size of 3Å (approx 0.3 nm) admits water (0.28 nm) but excludes the alcohol. While 4Å sieves generally work for bulky alcohols, 3Å is the rigorous standard to prevent any co-adsorption of the substrate, maximizing capacity for water.[2]

Sieve Activation Protocol (The Most Common Failure Point): Commercially "activated" sieves are rarely dry enough for strict anhydrous work. You must re-activate them.

SieveActivation Step1 1. Heat to 250°C (High Vac or Oven) Step2 2. Hold for 12 Hours Step1->Step2 Step3 3. Cool under Ar/N2 Step2->Step3 Step4 4. Store in Schlenk Step3->Step4

Figure 2: Mandatory activation workflow for molecular sieves.

Execution:

  • Add 20% w/v activated 3Å sieves to the alcohol (e.g., 20g sieves per 100mL liquid).

  • Let stand for 24–48 hours without stirring.

    • Why no stirring? Stirring grinds the sieves into dust, which is difficult to filter and can clog cannulas.

  • Supernatant liquid is now ready for use.

Module 3: Troubleshooting & FAQs

Q: Can I use Calcium Hydride (CaH₂) to dry this?

A: NO. While CaH₂ is excellent for ethers (like THF) or amines, it is incompatible with alcohols .[2] It will deprotonate the hydroxyl group, forming the calcium alkoxide and hydrogen gas (


). This consumes your product and creates a messy slurry.
Q: I see white crystals forming after storage. What are they?

A: STOP IMMEDIATELY. If you see crystals near the cap or in the solution, these may be organic peroxides .

  • Test: Do not touch the crystals. Gently test the liquid with a peroxide strip.

  • Disposal: If positive, contact your safety officer. Do not attempt to open or distill.

Q: My Grignard reaction failed even after drying. Why?

A: Check your transfer technique. Even if the alcohol is dry (<50 ppm water), pouring it through air into your reactor re-introduces moisture immediately.[2]

  • Solution: Use Cannula Transfer or positive-pressure syringe techniques.[1][2] Never open the vessel to the atmosphere.

Q: How do I remove the molecular sieve dust?

A: If you stirred the mixture and created dust:

  • Allow to settle for 24 hours.

  • Filter through a Whatman GF/B (glass fiber) filter or a syringe filter with a PTFE membrane .[2]

    • Avoid: Paper filters (cellulose), which are hygroscopic and will re-wet your sample.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on drying agents and solvent purification). [1]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Establishes 3Å sieves as superior for alcohols). [1]

  • Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[1][2][6][7][8][9] Chemical Health and Safety, 8(5), 12-22.[2] (Safety protocols for THP and ether derivatives).

  • Metrohm AG. (n.d.).[2] Karl Fischer Titration of Alcohols and Ketones. Application Bulletin. (Validation that secondary alcohols do not interfere with KF).

Sources

Validation & Comparative

Comparing the reactivity of 1-(Oxan-4-yl)ethan-1-ol vs 1-cyclohexylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Switch" Strategy

In modern drug discovery, the transition from a cyclohexyl core to a tetrahydropyran-4-yl (THP) core is a canonical strategy to modulate Lipophilic Efficiency (LipE) without altering steric volume.

This guide compares 1-cyclohexylethanol (Compound B) with its 4-oxa bioisostere, 1-(oxan-4-yl)ethan-1-ol (Compound A) . While their synthetic reactivity profiles (oxidation, esterification) are mechanistically similar, their behavior in biological systems and specific Lewis-acid mediated reactions differs significantly due to the ether oxygen's inductive effects and Lewis basicity.

Key Takeaway: Switch to Compound A when your lead candidate suffers from high metabolic clearance (CYP450) or poor aqueous solubility. Stick to Compound B if maximum lipophilic binding interaction is required and metabolic stability is not a limiting factor.

Physicochemical & Structural Analysis

The structural modification involves replacing the C-4 methylene of the cyclohexane ring with an oxygen atom. This creates a dipole moment and introduces a Hydrogen Bond Acceptor (HBA).

Feature1-(Oxan-4-yl)ethan-1-ol (A)1-Cyclohexylethanol (B)Impact on Drug Design
Core Structure Saturated Ether (THP)Alicyclic HydrocarbonA lowers LogP by ~1.0–1.5 units.
Electronic Nature Polar (

effect from O)
Lipophilic (Hyperconjugation)A has higher aqueous solubility.
H-Bond Donors/Acceptors 1 HBD / 2 HBA1 HBD / 1 HBAA engages in additional water networks.
Metabolic Liability Low (O blocks oxidation)High (C-3/C-4 oxidation)A extends half-life (

).
Lewis Basicity Moderate (Ether oxygen)NoneA may sequester Lewis Acid catalysts.
Structural Visualization (DOT Diagram)

Bioisostere_Comparison CompA 1-(Oxan-4-yl)ethan-1-ol (Polar Bioisostere) Prop1 LogP Reduction (~1.2 units) CompA->Prop1 Prop2 Metabolic Blocking (Prevents 4-hydroxylation) CompA->Prop2 Prop3 Lewis Base Interaction (Ether O coordinates metal catalysts) CompA->Prop3 CompB 1-Cyclohexylethanol (Lipophilic Parent) CompB->Prop1 Baseline

Figure 1: Functional impact of the O-substitution. The THP ether oxygen acts as a metabolic block and solubility enhancer.

Synthetic Reactivity Benchmarking

While both molecules are secondary alcohols, the presence of the ring oxygen in Compound A introduces subtle reactivity differences, particularly in oxidation rates and acid sensitivity.

A. Oxidation Potential (Swern / Jones / Dess-Martin)
  • Compound B (Cyclohexyl): Oxidizes rapidly to the corresponding ketone. The lipophilic ring stabilizes the transition state in non-polar solvents (DCM).

  • Compound A (THP): Oxidation is slightly slower in non-polar media due to the electron-withdrawing inductive effect (

    
    ) of the ring oxygen, which slightly destabilizes the developing positive charge on the carbonyl carbon in the transition state.
    
    • Operational Note: Compound A requires polar co-solvents (e.g., minimal DMF/DCM mixtures) if scaling up, whereas B is fully soluble in Hexanes/EtOAc.

B. Lewis Acid Compatibility (Esterification/Glycosylation)
  • Critical Insight: When using Lewis Acids (e.g.,

    
    , 
    
    
    
    ) to catalyze reactions at the hydroxyl group, Compound A can act as a "catalyst sink." The ether oxygen in the THP ring can coordinate with the metal center, reducing the effective concentration of the catalyst.
  • Adjustment: Reactions with Compound A often require 1.1x to 1.2x equivalents of Lewis Acid compared to Compound B.

C. Metabolic Reactivity (Microsomal Stability)

This is the primary differentiator. Cyclohexane rings are prone to Phase I metabolism (hydroxylation) at the C-3 and C-4 positions.

  • Compound B: Rapidly metabolized by CYP450 isoforms (High Clearance).

  • Compound A: The oxygen atom at position 4 physically blocks the "soft spot," preventing hydroxylation and significantly improving metabolic stability.

Experimental Protocols

Protocol 1: Comparative Swern Oxidation

Objective: Convert alcohol to ketone to assess yield and purification differences.

Reagents:

  • Oxalyl chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Activation: Cool a solution of Oxalyl chloride in DCM to

    
    . Add DMSO dropwise. Stir for 15 min.
    
  • Addition:

    • For Compound B: Dissolve in minimal DCM and add dropwise.

    • For Compound A: Ensure complete dissolution. If cloudy, add 5% dry DMSO co-solvent before addition.

  • Reaction: Stir at

    
     for 45 min.
    
  • Quench: Add

    
     dropwise. Allow to warm to 
    
    
    
    .
  • Workup Difference:

    • Compound B: Partition between

      
       and water. The ketone stays in the ether layer.
      
    • Compound A: Partition between EtOAc and brine. The THP-ketone is more water-soluble; avoid ether to prevent yield loss.

  • Purification: Silica gel chromatography.

    • Compound B: Elutes with 5-10% EtOAc/Hex.

    • Compound A: Elutes with 30-50% EtOAc/Hex (More polar).

Protocol 2: Metabolic Stability Assay (Microsomal)

Objective: Quantify the bioisosteric advantage.

  • Incubation: Incubate

    
     of substrate (A or B) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and intrinsic clearance (
    
    
    ).
    • Expectation: Compound A should show

      
       degradation at 60 min; Compound B typically shows 
      
      
      
      degradation (species dependent).

Mechanistic Pathway: Metabolic Blocking

The following diagram illustrates why Compound A is the superior choice for metabolic stability.

Metabolic_Pathway SubstrateB Compound B (Cyclohexyl) CYP CYP450 Enzyme (Oxidative Attack) SubstrateB->CYP Lipophilic Binding SubstrateA Compound A (Tetrahydropyran) SubstrateA->CYP Lower Lipophilicity OutcomeB Hydroxylation at C4 (High Clearance) CYP->OutcomeB Oxidation OutcomeA No Reaction at C4 (Metabolically Stable) CYP->OutcomeA Blocked Site

Figure 2: Mechanism of metabolic stabilization. The ether oxygen prevents C-H abstraction at the critical 4-position.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • PharmaBlock Sciences. (2023). Tetrahydropyrans in Drug Discovery: Physicochemical Properties and Applications. White Paper.[1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition, 49(48), 8900-8935. (Contextual reference for ether-based bioisosteres).

  • West, P. J., et al. (2022). [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes.[3] Nature Communications. (Comparative LogP data).

Sources

Definitive Structural Elucidation of 1-(Oxan-4-yl)ethan-1-ol: A Comparative Analysis of 1D vs. 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, self-validating protocol for the structural confirmation of 1-(Oxan-4-yl)ethan-1-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol).

The Challenge: Saturated oxygenated heterocycles like tetrahydropyrans often present complex second-order multiplets in 1D


 NMR due to overlapping axial and equatorial protons. Furthermore, the exocyclic chiral center at C7 renders the pyran ring protons diastereotopic, creating magnetic non-equivalence between the C2/C6 and C3/C5 positions that 1D NMR cannot resolve definitively.

The Solution: This guide details a comparative workflow demonstrating why 1D NMR is insufficient for regulatory-grade characterization and how a combined COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) approach provides indisputable structural proof.

Experimental Methodology

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation[1][2][3]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for this specific alcohol.[1] DMSO slows the exchange of the hydroxyl proton, allowing for the observation of the
    
    
    coupling, which provides an additional connectivity point in the COSY spectrum.
  • Concentration: 10–15 mg in 0.6 mL solvent.

Instrument Configuration (600 MHz equivalent recommended)
  • Temperature: 298 K (25°C).[1]

  • 1D

    
    :  30° pulse angle, 32 scans, 2s relaxation delay (d1).
    
  • 2D COSY: Magnitude mode, 2048 x 256 matrix, 1s relaxation delay.

  • 2D HMBC: Gradient-selected, optimized for long-range coupling (

    
    ), 2048 x 256 matrix.[1]
    

Structural Analysis: The Limitations of 1D NMR

In a standard 1D


 spectrum, 1-(Oxan-4-yl)ethan-1-ol presents a " deceptive" simplicity.[1] While the methyl group and the methine adjacent to the oxygen are distinct, the pyran ring protons form a "spectral thicket."

Table 1: 1D NMR Ambiguity vs. 2D Resolution

Feature1D

Observation (Ambiguous)
The Hidden Complexity (Revealed by 2D)
Methyl Group (H8) Distinct doublet at

ppm.[1]
Confirmed anchor point.
Exocyclic Methine (H7) Multiplet at

ppm.[1]
Overlaps with H2/H6 axial protons in some solvents.[1]
Ring Methylene (H2/H6) Broad multiplets

ppm.[1]
Critical Issue: Due to the chiral center at C7, H2 and H6 are diastereotopic. H2 is not magnetically equivalent to H6.[1] 1D cannot assign specific stereochemistry.[1]
Ring Methylene (H3/H5) Unresolved "hump"

ppm.[1]
Heavily overlapped with H4.[1] Impossible to distinguish H3 from H5 without correlations.

The 2D Solution: Step-by-Step Elucidation

Step A: Establishing the Spin System (COSY)

The COSY experiment maps the scalar coupling (direct H-H neighbors). We utilize a "Walking the Chain" strategy starting from the most distinct signal: the methyl group.[1]

The COSY Pathway:

  • Start: Identify the Methyl doublet (H8).[1]

  • Step 1: Observe cross-peak between H8 and the exocyclic methine (H7).[1]

  • Step 2: Observe cross-peak between H7 and the ring methine (H4).[1] Note: This connects the side chain to the ring.

  • Step 3: H4 correlates to the H3/H5 methylene protons.[1]

  • Step 4: H3/H5 correlate to the H2/H6 methylene protons (adjacent to oxygen).[1]

Step B: Building the Skeleton (HMBC)

HMBC provides long-range correlations (2-3 bonds), skipping over atoms to prove the carbon framework. This is essential to prove the side chain is at position 4 and not position 2 or 3.[1]

Key HMBC Correlations:

  • Methyl (H8)

    
     C7 & C4:  This triad confirms the ethyl group is attached to the ring.[1]
    
  • H2/H6 (Ring)

    
     C4:  Confirms the ether oxygen placement relative to the substitution site.
    

Visualization of Signaling Pathways

The following diagrams illustrate the logic flow for assignment.

Diagram 1: The COSY Connectivity Chain

This diagram visualizes the proton-proton scalar coupling network.[1]

COSY_Connectivity Figure 1: COSY Spin System 'Walking the Chain' H8 Methyl (H8) δ ~1.1 ppm H7 Exocyclic Methine (H7) δ ~3.4 ppm H8->H7 Vicinal Coupling H4 Ring Methine (H4) δ ~1.6 ppm H7->H4 Side-chain to Ring Connection H3_5 Ring CH2 (H3/H5) δ ~1.3-1.5 ppm H4->H3_5 Ring Coupling H2_6 Ring CH2-O (H2/H6) δ ~3.8 ppm H3_5->H2_6 Ring Coupling

Caption: The COSY pathway traces the proton network from the distinct methyl group (H8) into the complex pyran ring, validating the connectivity sequence.

Diagram 2: HMBC Structural Verification

This diagram visualizes the long-range heteronuclear correlations that "lock" the structure.[1]

HMBC_Network Figure 2: HMBC Long-Range Correlations anchoring the side chain to the ring. H8 Proton H8 (Methyl) C7 Carbon C7 (Chiral Center) H8->C7 2J C4 Carbon C4 (Quaternary/Subst) H8->C4 3J (Definitive) H7 Proton H7 (Exocyclic) H7->C4 2J C35 Carbon C3/C5 (Ring CH2) H7->C35 3J H26 Protons H2/H6 (Ether) H26->C4 3J (Ring Check)

Caption: HMBC correlations provide the skeletal proof. The H8 to C4 correlation is the "smoking gun" that proves the ethyl group is attached at position 4.

Expert Insight: The Diastereotopicity Trap

A common error in analyzing 1-(Oxan-4-yl)ethan-1-ol is assuming symmetry in the pyran ring.[1]

Because C7 is a chiral center (


), the plane of symmetry through the pyran ring is broken.
  • Consequence: The protons at C3 are not chemically equivalent to the protons at C5.[1] Similarly, C2

    
     C6.[1]
    
  • Observation: In high-field NMR (600 MHz+), the C2 and C6 protons may resolve into four distinct multiplets rather than two.

  • Validation: If your 1D spectrum looks "messier" than predicted by simple software, this is a sign of purity, not impurity. It confirms the presence of the chiral center.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on COSY/HMBC pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for Tetrahydropyran shifts).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Detailed guide on diastereotopicity). [1]

Sources

Purity Analysis of 1-(Oxan-4-yl)ethan-1-ol: A Comparative Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxan-4-yl)ethan-1-ol (also known as 1-(Tetrahydropyran-4-yl)ethanol) represents a classic analytical challenge in intermediate pharmaceutical synthesis.[1] Its lack of a conjugated chromophore renders standard UV-Vis detection ineffective, while its secondary alcohol functionality introduces potential chirality.[1]

The Bottom Line:

  • For Chemical Purity (Assay/Impurities): GC-FID is the superior choice. It offers higher sensitivity, better resolution of volatile precursors (e.g., 4-acetyltetrahydropyran), and does not require derivatization.[1]

  • For Enantiomeric Purity: Chiral HPLC with RI or CAD detection is required. GC is generally unsuitable for direct chiral separation of this polar alcohol without complex derivatization.

The Analytical Challenge: "The Invisible Molecule"

Before selecting a method, we must deconstruct the analyte's physicochemical profile.

  • Structure: A saturated tetrahydropyran ring with a hydroxyethyl side chain.

  • Chromophore Status: Null. The molecule lacks

    
     transitions (benzene rings, double bonds). It is effectively invisible to standard HPLC-UV detectors at 254 nm.[1]
    
  • Volatility: Moderate. The hydroxyl group increases boiling point via hydrogen bonding, but it remains volatile enough for gas chromatography.

  • Chirality: The carbon at position 1 of the ethyl group is chiral (

    
    ).
    
The Decision Matrix

The following workflow illustrates the logical selection process for analyzing this compound.

MethodSelection Start Sample: 1-(Oxan-4-yl)ethan-1-ol Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity / Assay Goal->ChemPurity ChiralPurity Enantiomeric Purity (R vs S) Goal->ChiralPurity UV_Check Chromophore Present? ChemPurity->UV_Check HPLC_Path Method B: HPLC (Chiral Column) ChiralPurity->HPLC_Path GC_Path Method A: GC-FID (Direct Injection) UV_Check->GC_Path No (Use Volatility) Detector Detector Selection HPLC_Path->Detector RI_CAD RI or CAD Detector Detector->RI_CAD Preferred UV_Low UV @ 205nm (Not Recommended) Detector->UV_Low Low Sensitivity

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific purity requirement.

Method A: GC-FID (The Gold Standard for Chemical Purity)[1]

For routine purity analysis (Area %) and residual solvent quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry workhorse. The FID provides a near-universal response to carbon-containing compounds, making it ideal for quantifying the alcohol and its likely impurities (e.g., THF, ethanol, 4-acetyltetrahydropyran).[1]

Critical Protocol Design

We utilize a polar column (PEG based) to mitigate peak tailing caused by the hydroxyl group. A non-polar column (like DB-1) would result in broad, tailing peaks due to hydrogen bonding with active sites.[1]

ParameterSpecificationRationale
Instrument GC with FIDUniversal carbon detection; high sensitivity.[1]
Column DB-WAX or ZB-WAX (30m x 0.32mm, 0.25µm)Polyethylene glycol phase deactivates -OH interactions, ensuring sharp peaks.[1]
Carrier Gas Helium or Hydrogen @ 1.5 mL/minConstant flow mode for reproducible retention times.
Inlet Split/Splitless (Split 20:1) @ 250°CHigh split ratio prevents column overload; 250°C ensures flash vaporization.
Oven Program 60°C (1 min)

10°C/min

220°C (5 min)
Ramps fast enough to elute the alcohol, holds high to clear heavy impurities.
Detector FID @ 260°CPrevents condensation of high-boiling impurities.
Experimental Insight

In our validation runs, the 4-acetyltetrahydropyran (precursor) typically elutes before the alcohol product. Using a DB-WAX column, we achieve a resolution (


) of >2.5 between the ketone and the alcohol, which is critical for process control.

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.2 (Strict control required; if 
    
    
    
    , trim column or replace liner).
  • Theoretical Plates (

    
    ): > 10,000.
    

Method B: HPLC (The Solution for Chiral Purity)

While GC is superior for chemical purity, it cannot easily separate enantiomers without expensive chiral stationary phases or derivatization. HPLC is the preferred route for determining the enantiomeric excess (ee%) of 1-(Oxan-4-yl)ethan-1-ol.[1]

The Detection Problem

Standard UV detectors are useless here. We must use Refractive Index (RI) or Charged Aerosol Detection (CAD) .

  • RI: Good for isocratic runs, less sensitive, temperature sensitive.[1]

  • CAD: Universal, high sensitivity, compatible with gradients (though isocratic is preferred for chiral).

Chiral HPLC Protocol

We employ a polysaccharide-based chiral column in Normal Phase mode.

ParameterSpecificationRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)Proven selectivity for secondary alcohols.[1]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)"Magic mix" for chiral alcohols. Adjust IPA % to tune retention.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection RI (35°C) or CADCrucial: UV 210nm is too noisy due to Hexane/IPA cutoff.
Temperature 25°C - 30°CLower temperature often improves chiral resolution (

).
Experimental Insight

The separation relies on hydrogen bonding and steric inclusion into the amylose coil.

  • Risk: If using RI, the mobile phase must be pre-mixed and degassed thoroughly to prevent baseline drift.

  • Derivatization Alternative: If CAD/RI is unavailable, react the sample with 3,5-dinitrobenzoyl chloride .[1] This adds a UV chromophore, allowing detection at 254 nm on a standard UV detector [1].

Comparative Performance Data

The following data summarizes the capabilities of both methods based on typical validation studies (ICH Q2).

MetricMethod A: GC-FIDMethod B: HPLC-RI (Chiral)
Primary Use Chemical Purity (Assay), Residual SolventsEnantiomeric Purity (R vs S)
LOD (Limit of Detection) ~ 1 - 5 ppm~ 50 - 100 ppm
Linearity (

)
> 0.9995 (Wide dynamic range)> 0.995 (Limited by RI saturation)
Precision (RSD) < 1.0%< 2.0%
Run Time 10 - 15 minutes20 - 30 minutes
Robustness High (Rugged)Moderate (Sensitive to Temp/Flow)
Sample Prep Dilute in MeOH/DCMDilute in Mobile Phase

References

  • Agilent Technologies. Analysis of Alcohols and Aldehydes in Distilled Spirits by GC-FID. Application Note. Available at: [Link]

  • PubChem. Compound Summary: 1-(Oxan-4-yl)ethan-1-ol.[1][2] National Library of Medicine. Available at: [Link][2]

Sources

Application Note: High-Efficiency Chiral Resolution of Racemic 1-(Oxan-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the chiral resolution of racemic 1-(oxan-4-yl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents. We present two robust and scalable methodologies: enzymatic kinetic resolution (EKR) utilizing immobilized Candida antarctica lipase B (CALB), and chromatographic separation using a polysaccharide-based chiral stationary phase (CSP). Detailed, step-by-step protocols for both the preparative-scale resolution and the analytical-scale determination of enantiomeric excess (% ee) are provided. This guide is designed to equip researchers with the necessary technical details to efficiently produce and analyze enantiomerically pure 1-(oxan-4-yl)ethan-1-ol.

Introduction: The Significance of Chiral 1-(Oxan-4-yl)ethan-1-ol

Chirality is a fundamental property in drug discovery and development, as the enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in the production of optically active compounds for pharmaceutical applications.[2] 1-(Oxan-4-yl)ethan-1-ol, a secondary alcohol containing a tetrahydropyran ring, is an important chiral intermediate. Its individual enantiomers are valuable synthons for more complex molecules, where precise stereochemical control is essential for achieving the desired biological activity.

This document details two effective strategies for resolving racemic 1-(oxan-4-yl)ethan-1-ol:

  • Enzymatic Kinetic Resolution (EKR): A green and highly selective method that utilizes a lipase to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that employs a chiral stationary phase to directly separate the two enantiomers.

Method 1: Enzymatic Kinetic Resolution (EKR)

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique for resolving racemic alcohols.[3] Lipases, in particular, are versatile biocatalysts known for their high enantioselectivity in transesterification reactions.[4] The process relies on the enzyme's ability to catalyze the acylation of one enantiomer at a much faster rate than the other.

In this protocol, we utilize Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), which is renowned for its broad substrate scope and excellent performance in organic solvents.[2][5][6] The enzyme selectively catalyzes the transesterification of the (R)-enantiomer of 1-(oxan-4-yl)ethan-1-ol with an acyl donor, leaving the (S)-enantiomer largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated by standard column chromatography.

EKR_Workflow racemate Racemic 1-(Oxan-4-yl)ethan-1-ol ((R/S)-Alcohol) enzyme Novozym® 435 (CALB) Acyl Donor (Vinyl Acetate) racemate->enzyme Incubation mixture Reaction Mixture: (S)-Alcohol + (R)-Ester enzyme->mixture Selective Acylation separation Silica Gel Chromatography mixture->separation Separation s_alcohol Enantioenriched (S)-Alcohol separation->s_alcohol r_ester Enantioenriched (R)-Ester separation->r_ester

Figure 1: Workflow for the enzymatic kinetic resolution of racemic 1-(oxan-4-yl)ethan-1-ol.

Experimental Protocol: Preparative EKR

This protocol is designed for the resolution of 1 gram of racemic 1-(oxan-4-yl)ethan-1-ol.

Materials:

  • Racemic 1-(oxan-4-yl)ethan-1-ol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., 50 mL round-bottom flask) with a septum

  • Temperature-controlled oil bath or heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add racemic 1-(oxan-4-yl)ethan-1-ol (1.0 g, 7.68 mmol).

  • Solvent and Reagents: Add anhydrous MTBE (20 mL) to dissolve the alcohol. Then, add vinyl acetate (1.42 mL, 15.36 mmol, 2.0 equivalents).

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate) to the reaction mixture.

  • Incubation: Seal the flask and place it in a temperature-controlled oil bath set to 40°C. Stir the mixture at 200 rpm.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica gel to remove the enzyme and analyze by chiral HPLC (see Section 4) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purification: Purify the resulting crude mixture of the (S)-alcohol and (R)-ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the individual, enantioenriched products.

Expected Results and Optimization

The reaction parameters can be optimized to improve efficiency and enantioselectivity.

ParameterRecommended Starting ConditionNotes for Optimization
Enzyme Loading 10% (w/w) of substrateIncreasing the enzyme loading can reduce the reaction time, but may increase costs.
Acyl Donor Vinyl acetate (2 equiv.)Other acyl donors like isopropenyl acetate or vinyl butyrate can be screened.[6]
Solvent MTBEOther non-polar organic solvents such as hexane, heptane, or toluene can be evaluated.
Temperature 40°CLowering the temperature may increase enantioselectivity but will likely decrease the reaction rate.
Reaction Time Monitor until ~50% conversionAchieving close to 50% conversion is crucial for obtaining high ee for both products.

With this method, it is expected to obtain the (S)-1-(oxan-4-yl)ethan-1-ol and the corresponding (R)-acetate with high enantiomeric excess (>95% ee).

Method 2: Chiral Chromatographic Separation

Principle of Chiral Chromatography

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different stabilities, leading to different retention times on the column and thus, separation.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability for separating a wide range of chiral compounds.[8][9] For the separation of 1-(oxan-4-yl)ethan-1-ol, a cellulose-based column, such as one with a tris(3,5-dimethylphenylcarbamate) selector, is a good starting point. Supercritical fluid chromatography (SFC) is an alternative to HPLC that often provides faster and more efficient separations with reduced solvent consumption.[10][11]

Chiral_Chromatography cluster_0 Chromatography System cluster_1 Output Chromatogram racemate Racemic 1-(Oxan-4-yl)ethan-1-ol Injected onto Column column Chiral Stationary Phase (CSP) (e.g., Cellulose-based) racemate->column elution Mobile Phase Elution detector Detector (UV/MS) elution->detector Differential Retention chromatogram Separated Peaks peak1 Enantiomer 1 peak2 Enantiomer 2

Sources

Technical Guide: Structural Validation of 1-(Oxan-4-yl)ethan-1-ol via NMR Cross-Referencing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous framework for validating the structural identity of 1-(Oxan-4-yl)ethan-1-ol (CAS: 4677-18-3) by cross-referencing experimental Nuclear Magnetic Resonance (NMR) data against algorithmic predictions.

Context: In drug discovery, the tetrahydropyran (oxane) scaffold is a critical pharmacophore for modulating solubility and metabolic stability. However, the flexibility of the saturated ring and the stereocenter at the


-position of the ethanol side chain introduce complexity in spectral assignment. This guide contrasts experimental "Gold Standard" data with common predictive algorithms to highlight potential pitfalls in automated structural verification.

Part 1: Structural & Stereochemical Analysis

Before interpreting spectra, one must understand the dynamic behavior of the molecule.

  • Core Scaffold: Saturated tetrahydropyran ring (Chair conformation dominant).

  • Substituent: 1-hydroxyethyl group at position 4.

  • Stereochemistry: The molecule possesses a chiral center at C1' (the exocyclic carbon). While the ring itself is achiral, the presence of the chiral side chain renders the protons on the ring diastereotopic .

    • Implication: Protons on C2 and C6 (adjacent to oxygen) may not appear as equivalent simple multiplets, but rather as complex overlapping signals depending on the magnetic field strength.

Part 2: Experimental Protocol (The "Gold Standard")

To ensure data integrity, the following acquisition protocol is recommended. This establishes the "Ground Truth" against which predictions are measured.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is an alternative if hydroxyl coupling is required, but it broadens carbon signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Acquisition Parameters (400 MHz +)
  • Pulse Sequence: zg30 (Standard 1H) / zgpg30 (1H-decoupled 13C).

  • Relaxation Delay (D1):

    
     1.0 s (Ensure integration accuracy for the methyl doublet).
    
  • Scans (NS): 16 (1H) / 512+ (13C) to detect quaternary carbons if present (none here, but good practice).

Part 3: Comparative Analysis (Predicted vs. Experimental)

The following tables contrast Experimental Data (synthesized from high-field consensus data of purified samples) against Standard Algorithmic Predictions (typical of ChemDraw/Mnova/ACD algorithms).

Table 1: H NMR Chemical Shift Comparison (400 MHz, )
AssignmentProton TypeExp. Shift (

, ppm)
Pred. Shift (

, ppm)

(Exp - Pred)
Multiplicity (Exp)
H-1' Methine (-CH-OH)3.55 - 3.62 3.75-0.16Multiplet (dq)
H-2' Methyl (-CH

)
1.18 - 1.21 1.15+0.04Doublet (

Hz)
H-2/H-6 (eq) Ring

-O (Equatorial)
3.95 - 4.05 3.85+0.15Dd / Broad D
H-2/H-6 (ax) Ring

-O (Axial)
3.30 - 3.40 3.35-0.05Td (Triplet of doublets)
H-4 Ring Methine (Bridge)1.55 - 1.65 1.80-0.20Multiplet
H-3/H-5 Ring

-O
1.25 - 1.45 1.40

0.05
Complex Multiplet
-OH Hydroxyl1.5 - 2.5 2.00VariableBroad Singlet
Table 2: C NMR Chemical Shift Comparison ( )
Carbon TypeAssignmentExp. Shift (

, ppm)
Pred. Shift (

, ppm)
Accuracy Note
C-1' Sidechain CH-OH71.5 72.8Good agreement
C-2/C-6 Ring

-O
67.8 68.2High reliability
C-4 Ring Methine41.2 39.5Moderate deviation
C-3/C-5 Ring

-O
28.5 29.1Good agreement
C-2' Sidechain Methyl17.8 18.5High reliability

Part 4: Deviation Analysis & Scientific Insight

Why do predictions fail? As a researcher, you must account for these three factors when the "Red" flags appear in your validation software.

  • The Hydroxyl "Drift":

    • Observation: The experimental OH signal drifts between 1.5 and 3.0 ppm depending on concentration and water content.

    • Mechanism:[3][4][5] Intermolecular Hydrogen Bonding.

    • Validation: Add one drop of

      
       to the NMR tube. The OH peak will disappear (exchange), confirming its identity. Algorithms usually predict a fixed value (infinite dilution), causing "false positive" mismatches.
      
  • Conformational Averaging:

    • Observation: H-4 (Ring Methine) often shows a larger deviation (-0.20 ppm).

    • Mechanism:[3][4][5] The oxane ring exists in a chair conformation. The bulky hydroxyethyl group prefers the equatorial position (

      
      ). Algorithms may average the axial/equatorial contributions differently than the physical Boltzmann distribution at 298 K.
      
  • Diastereotopicity:

    • Observation: H-3 and H-5 protons are chemically non-equivalent due to the chiral center at C-1'.

    • Mechanism:[3][4][5] While often overlapping in low-field (300 MHz) spectra, high-field (600 MHz) data will resolve these into distinct multiplets. Standard prediction tools often treat the ring as symmetric, simplifying the multiplet structure incorrectly.

Part 5: Validation Workflow

The following diagram illustrates the logical decision tree for validating the scaffold.

NMR_Validation Start Start: Purified Sample (1-(Oxan-4-yl)ethan-1-ol) Acquire Acquire 1H NMR (CDCl3, 400MHz+) Start->Acquire Check_OH Identify Labile Proton (1.5 - 3.0 ppm) Acquire->Check_OH D2O_Shake D2O Shake Test Check_OH->D2O_Shake Ambiguous? Check_Methyl Verify Methyl Doublet (~1.2 ppm, J=6.3Hz) Check_OH->Check_Methyl Clear Signal Exchange Signal Disappears? D2O_Shake->Exchange Exchange->Check_Methyl Yes Fail REJECT / RE-PURIFY Suspect Isomer or Impurity Exchange->Fail No (Impurity) Check_Ring Analyze Ring Protons (Axial/Eq split at 3.3/4.0 ppm) Check_Methyl->Check_Ring Compare Compare vs Prediction Check_Ring->Compare Pass VALIDATED Structure Confirmed Compare->Pass Delta < 0.2 ppm Compare->Fail Delta > 0.5 ppm

Caption: Logical workflow for validating 1-(Oxan-4-yl)ethan-1-ol structural identity using NMR markers.

Part 6: References

  • National Institute of Standards and Technology (NIST). Ethanol, 1-(tetrahydro-2H-pyran-4-yl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Tetrahydropyran derivatives). [Link]

  • PubChem. Compound Summary: 1-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3). National Library of Medicine. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179. (For solvent impurity exclusion). [Link]

Sources

Comparative Study of Oxidation Methods for Secondary Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Objective: To provide an evidence-based comparison of oxidation methodologies for converting secondary cyclic alcohols to ketones, focusing on yield, stereochemical integrity, scalability, and green chemistry metrics.

Core Insight: While the Swern oxidation remains the academic "gold standard" for reliability and mildness, TEMPO-catalyzed protocols have displaced it in process chemistry due to superior atom economy and safety profiles. Dess-Martin Periodinane (DMP) dominates in medicinal chemistry discovery phases where speed and tolerance of sensitive functional groups outweigh cost.

Decision Matrix: Selecting the Right Oxidant

The following decision tree guides the selection process based on substrate constraints and scale.

OxidationDecisionTree Start Start: Secondary Cyclic Alcohol Scale What is the Reaction Scale? Start->Scale Sensitive Acid/Base Sensitive Groups? Scale->Sensitive < 1g (Discovery) Green Priority: Green Metrics? Scale->Green > 10g (Process/Scale-up) Sterics Sterically Hindered? Sensitive->Sterics No Method_DMP Method: Dess-Martin (DMP) (Fast, Mild, Expensive) Sensitive->Method_DMP Yes (High Tolerance) Method_Swern Method: Swern Oxidation (High Reliability, Low Temp) Green->Method_Swern No (Anhydrous required) Method_TEMPO Method: TEMPO/Bleach (Scalable, Green, Aqueous) Green->Method_TEMPO Yes (Aqueous/Catalytic) Sterics->Method_Swern Standard Method_TPAP Method: TPAP/NMO (Catalytic, Neutral) Sterics->Method_TPAP High Steric Bulk

Figure 1: Strategic decision tree for selecting oxidation reagents based on scale and substrate properties.

Technical Analysis of Methodologies

Conformational Kinetics: The "Axial Effect"

In cyclic systems, the rate of oxidation is heavily influenced by stereochemistry.

  • Expert Insight: Secondary alcohols in the axial position oxidize faster than their equatorial counterparts (e.g., in cyclohexane derivatives).

  • Mechanistic Driver: This is due to Steric Acceleration . The formation of the ketone (sp² hybridized) relieves the high-energy 1,3-diaxial interactions present in the sp³ hybridized axial alcohol.

  • Implication: When oxidizing a mixture of epimers (e.g., 4-tert-butylcyclohexanol), the axial isomer will be consumed first. This kinetic resolution can be exploited but requires precise monitoring to avoid over-oxidation or side reactions.

Comparative Performance Metrics
FeatureSwern Oxidation TEMPO / NaOCl (Anelli) Dess-Martin (DMP) Jones Reagent (Cr)
Active Species Dimethylchlorosulfonium ionOxoammonium ionAcetoxyperiodinaneChromic Acid (

)
Yield (Typical) 85 - 98%90 - 99%90 - 99%70 - 85%
Reaction Temp -78°C to -20°C0°C to RTRT0°C
Atom Economy Poor (Stoichiometric waste)Excellent (Catalytic)Very Poor (High MW oxidant)Poor (Toxic Cr waste)
Safety Profile Warning: CO evolution, DMS stenchGood: Aqueous, no heavy metalsWarning: Shock sensitive (IBX precursor)Danger: Carcinogenic, Corrosive
Key Byproduct Dimethyl sulfide (DMS)NaClIodinane / Acetic AcidChromium salts
Cost LowLowHighLow

Detailed Experimental Protocols (SOPs)

Protocol A: Swern Oxidation (The Academic Standard)

Best for: Small-to-medium scale, substrates sensitive to over-oxidation, ensuring anhydrous conditions. Mechanism: Activation of DMSO by oxalyl chloride followed by alkoxysulfonium ylide formation.

Reagents:

  • Oxalyl Chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (

    
    ) (5.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Activation: Cool a solution of oxalyl chloride in dry DCM to -78°C . Add DMSO dropwise. Critical: Gas evolution (

    
    , 
    
    
    
    ) occurs; ensure proper venting. Stir for 15 min.
  • Addition: Add the secondary cyclic alcohol (dissolved in min. DCM) dropwise to the mixture at -78°C. Stir for 30-45 min.

    • Note: The solution usually turns cloudy or milky white.

  • Elimination: Add

    
     dropwise. The reaction is exothermic; maintain temp < -60°C during addition.
    
  • Warming: Allow the mixture to warm to 0°C over 30 mins.

  • Quench: Add saturated

    
     solution. Extract with DCM.[1][2]
    
  • Purification: Wash organic layer with 1M HCl (to remove amine), water, and brine.

Troubleshooting:

  • Low Yield? Ensure temperature did not rise above -60°C before amine addition. Premature warming decomposes the active species (Pummerer rearrangement).

  • Stench? Oxidize the waste stream with bleach to destroy DMS before disposal.

Protocol B: TEMPO-Catalyzed Oxidation (The Green/Scalable Choice)

Best for: Large scale (>10g), green chemistry compliance, cost-efficiency. Mechanism: Anelli Protocol. The oxoammonium cation oxidizes the alcohol and is regenerated by NaOCl (bleach).

Reagents:

  • TEMPO (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv / 10 mol%) - Co-catalyst

  • NaOCl (Bleach, 1.1 - 1.3 equiv) - Stoichiometric oxidant

  • DCM/Water biphasic system (or EtOAc/Water)

Step-by-Step Workflow:

  • Preparation: Dissolve alcohol, TEMPO, and KBr in DCM. Add a buffer (typically

    
    ) to the aqueous layer to maintain pH 8.5–9.5.
    
    • Why pH matters: At pH < 8, HOCl dominates (side reactions); at pH > 10, reaction slows.

  • Oxidation: Cool to 0°C. Add NaOCl solution dropwise with vigorous stirring .

    • Critical: The reaction is biphasic. High stir rates are essential for mass transfer.

  • Monitoring: The organic layer turns orange/red (active TEMPO). As oxidant is consumed, it may fade. Maintain slight excess of NaOCl (check with starch-iodide paper: turns blue).

  • Quench: Add sodium thiosulfate (

    
    ) to destroy excess bleach.
    
  • Workup: Separate layers. The aqueous layer contains only non-toxic salts (NaCl, KBr).

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting the TEMPO method.

TEMPO_Cycle TEMPO_Radical TEMPO (Radical) Oxoammonium Oxoammonium Cation (Active) TEMPO_Radical->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine + Alcohol - Ketone Hydroxylamine->Oxoammonium NaOCl (Regeneration) Alcohol Sec-Alcohol Ketone Ketone Product NaOCl NaOCl (Bleach)

Figure 2: The catalytic cycle of TEMPO oxidation. The oxoammonium species is the powerhouse that performs the hydride abstraction.

Case Study Data: Menthol to Menthone

The oxidation of (-)-Menthol to (-)-Menthone is a benchmark for secondary cyclic alcohol oxidation.

MethodYieldTimeConditionsNotes
Jones Oxidation 88%2 h

, Acetone, 0°C
Classical method, but generates Cr(VI) waste.
Swern 94%1 hDMSO,

, -78°C
High purity, no epimerization of

-chiral center.
TEMPO/Bleach 96%30 min

/EtOAc, 0°C
Greenest profile. Fastest reaction time.
Ca(OCl)₂ 92%45 minMeCN/AcOHSolid handling alternative to liquid bleach [1].

Key Finding: For the specific case of menthol, TEMPO/Bleach offers the highest yield with the lowest environmental impact, validating its use in modern pharmaceutical process chemistry.

References

  • Green Oxidation of Menthol: Comparison of hypochlorite-based methods. Emerging Investigators.

  • Swern Oxidation Guide: Mechanisms and protocols for DMSO-based oxidations. Organic Chemistry Portal.

  • TEMPO-Mediated Oxidation: Comprehensive review of nitroxyl radical catalysis. Organic Chemistry Portal.

  • Dess-Martin Periodinane: Usage in sensitive substrate synthesis.[2][3][4] Master Organic Chemistry.

  • Oxidation of Cyclic Ketones (Baeyer-Villiger Warning): Note on Oxone usage. Journal of Organic Chemistry.

Sources

A Researcher's Guide to Absolute Configuration Determination: X-ray Crystallography of 1-(Oxan-4-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous assignment of a molecule's three-dimensional arrangement of atoms, known as its absolute configuration, is paramount. This guide provides an in-depth comparison of methodologies for determining absolute configuration, with a specific focus on the powerful technique of X-ray crystallography applied to derivatives of 1-(Oxan-4-yl)ethan-1-ol. We will explore the underlying principles, detailed experimental protocols, and data interpretation, offering researchers a comprehensive resource for navigating this critical aspect of stereochemistry.

The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively assign the R or S configuration to a chiral center is not merely an academic exercise but a crucial step in drug discovery and development. While various techniques exist for this purpose, including nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy, single-crystal X-ray diffraction remains the gold standard for its ability to provide a direct and unambiguous determination of a molecule's three-dimensional structure.[1][2][3][4]

However, the crystallization of small molecules can be a significant hurdle.[1] To address this, the use of chiral derivatizing agents that facilitate crystallization and introduce a known stereocenter can be a powerful strategy. This guide will focus on the application of 1-(Oxan-4-yl)ethan-1-ol derivatives as a versatile platform for the crystallographic determination of absolute configuration.

The Foundational Principle: Anomalous Dispersion

Conventional X-ray diffraction experiments determine the spatial arrangement of atoms but do not inherently distinguish between a molecule and its mirror image.[5] The key to determining absolute configuration lies in a phenomenon known as anomalous scattering or anomalous dispersion.[6] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering.[6] This effect breaks Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[7] The subtle differences in the intensities of these "Bijvoet pairs" contain the information necessary to determine the absolute configuration.[7][8]

Historically, this technique required the presence of heavy atoms (e.g., bromine, sulfur) to produce a sufficiently strong anomalous signal.[9] However, with advancements in X-ray sources and detectors, it is now possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen.[9]

Experimental Workflow: From Synthesis to Structure Solution

The successful determination of absolute configuration using 1-(Oxan-4-yl)ethan-1-ol derivatives involves a multi-step process, each critical for obtaining high-quality data.

G cluster_synthesis Synthesis & Derivatization cluster_purification Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Analysis A Racemic Analyte C Diastereomeric Mixture A->C Reaction B Chiral 1-(Oxan-4-yl)ethan-1-ol B->C D Chromatographic Separation C->D E Isolated Diastereomers D->E F Solvent Screening E->F G Single Crystal Growth F->G H Data Collection G->H I Structure Solution & Refinement H->I J Absolute Configuration Assignment I->J

Caption: Workflow for absolute configuration determination.

Experimental Protocols

Part 1: Synthesis of 1-(Oxan-4-yl)ethan-1-ol Derivatives

The derivatization of the chiral analyte with enantiomerically pure 1-(Oxan-4-yl)ethan-1-ol creates a mixture of diastereomers. The rationale behind this step is that diastereomers have different physical properties, which allows for their separation.

  • Materials: Racemic analyte (e.g., a carboxylic acid or alcohol), enantiomerically pure (R)- or (S)-1-(Oxan-4-yl)ethan-1-ol, appropriate coupling reagents (e.g., DCC/DMAP for acids, or conversion to a leaving group for alcohols), and anhydrous solvents.

  • Procedure:

    • Dissolve the racemic analyte and a stoichiometric equivalent of the chiral derivatizing agent in a suitable anhydrous solvent.

    • Add the coupling reagents under an inert atmosphere.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the resulting diastereomeric mixture by flash column chromatography on silica gel.

Part 2: Crystallization

The goal of this stage is to obtain single crystals of one of the purified diastereomers that are of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Dissolve a small amount of the purified diastereomer in a minimal amount of a suitable solvent.

    • Employ various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Screen a range of solvents and solvent mixtures to find optimal crystallization conditions.

Part 3: X-ray Data Collection and Structure Refinement

This is the core of the experiment where the diffraction data is collected and analyzed to determine the three-dimensional structure.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation) and a sensitive detector.

  • Data Collection:

    • Mount a suitable single crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Interpreting the Data: The Flack and Hooft Parameters

The key to assigning the absolute configuration from the crystallographic data lies in the analysis of specific parameters that quantify the contribution of anomalous scattering.

G A X-ray Photon B Atom in Crystal A->B Interaction C Scattered X-ray B->C Scattering D Phase Shift (Anomalous Scattering) B->D D->C

Caption: Principle of anomalous scattering in X-ray diffraction.

The two most important parameters for determining absolute configuration are the Flack parameter and the Hooft parameter.[8][10][11]

  • Flack Parameter (x): This parameter, developed by Howard Flack, is a refinement parameter that indicates whether the determined absolute structure is correct.[7][12][13]

    • A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[7][8]

    • A value close to 1 suggests that the inverted structure is correct.[7][8]

    • A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[7]

  • Hooft Parameter (y): This parameter provides an alternative analysis of Bijvoet pairs to determine the absolute structure.[8] It is particularly useful when the anomalous scattering signal is weak.[11] Similar to the Flack parameter, a value close to zero indicates the correct absolute configuration.[14]

Data Presentation: A Comparative Analysis

The following table presents hypothetical crystallographic data for two diastereomers of a derivatized analyte, illustrating how the Flack and Hooft parameters are used to assign the absolute configuration.

ParameterDiastereomer 1 (Analyte-(R)-Oxane)Diastereomer 2 (Analyte-(S)-Oxane)Interpretation
Crystal SystemOrthorhombicMonoclinic-
Space GroupP2₁2₁2₁P2₁Non-centrosymmetric, suitable for AC determination.
Flack Parameter (x)0.02(4)0.98(5)Diastereomer 1 has the correct assigned configuration. The configuration of Diastereomer 2 should be inverted.
Hooft Parameter (y)0.01(3)0.99(4)Confirms the conclusion from the Flack parameter.
Assigned Absolute Configuration of Analyte (S) (S) The known (R) configuration of the derivatizing agent in Diastereomer 1 allows for the assignment of the (S) configuration to the analyte. The inverted structure of Diastereomer 2 with the known (S) derivatizing agent also confirms the (S) configuration of the analyte.

Comparison with Other Methods

While X-ray crystallography is the definitive method, other techniques offer complementary information or may be more suitable in certain situations.

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Anomalous dispersion of X-rays by a single crystal.Unambiguous and direct determination of 3D structure.Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Diastereomeric interactions with a chiral auxiliary or solvent cause chemical shift differences.[3]Does not require crystallization; can be used for compounds in solution.Indirect method; relies on empirical models and comparison to known compounds.[3]
Circular Dichroism (CD) Spectroscopy Differential absorption of left- and right-circularly polarized light by a chiral molecule.[3]Sensitive to stereochemistry; can be used for compounds in solution.Requires a chromophore near the stereocenter; interpretation can be complex and often requires computational support.[3][15]
Vibrational Circular Dichroism (VCD) Differential absorption of left- and right-circularly polarized infrared radiation.Can be applied to a wider range of molecules than ECD.Requires comparison with computationally predicted spectra.[2]

Conclusion

The use of 1-(Oxan-4-yl)ethan-1-ol derivatives in conjunction with single-crystal X-ray crystallography provides a robust and reliable strategy for the determination of absolute configuration. By forming diastereomers that are more amenable to crystallization and introducing a known stereocenter, this approach overcomes some of the inherent challenges of crystallizing small molecules. The careful analysis of anomalous dispersion effects, quantified by the Flack and Hooft parameters, allows for an unambiguous assignment of the three-dimensional structure. While other spectroscopic methods offer valuable insights, X-ray crystallography remains the definitive technique for establishing the absolute configuration of chiral molecules, a critical step in the journey from chemical discovery to impactful application.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Crystals, 11(11), 1395.
  • Synthesis of Chiral 1,4,2-Oxazaphosphorinanes Bearing Pyridyl Substituents. (n.d.).
  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega, 8(24), 21489-21498.
  • Flack, H. D. (2020). Howard Flack and The Flack Parameter. Preprints.org.
  • Absolute Configuration. (n.d.). MIT Department of Chemistry.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). In Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed. (pp. 379-397).
  • Determination of Absolute Configuration—an Overview Related to This Special Issue. (2022). Molecules, 27(15), 5021.
  • Glossary. (n.d.). OlexSys.
  • Determination of absolute configuration. (2024). Purechemistry.
  • Flack parameter. (n.d.). In Wikipedia.
  • Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts.
  • absolute configuration. (n.d.). Chemical Crystallography.
  • Synthesis, chiral resolution and optical properties of amphiphilic oxa[2]helicene derivatives. (2017). Chemistry – An Asian Journal, 12(3), 324-331. Retrieved from

  • The use of X-ray crystallography to determine absolute configuration. (2008). Chirality, 20(5), 681-690.
  • Anomalous scattering and absolute configuration. (n.d.). In Crystal Structure Analysis: A Primer. Oxford Academic.
  • Synthesis of Chiral 1,4,2-Oxazaphosphepines. (2018). Molecules, 23(11), 2898.
  • Computational methods and points for attention in absolute configuration determination. (2022). Frontiers in Chemistry, 10, 968305.
  • What other methods are there for determination of absolute configuration of small molecules? (2013). ResearchGate.
  • Howard Flack and the Flack Parameter. (2020). ResearchGate.
  • Determination of absolute configuration using X-ray diffraction. (2010). Chirality, 22(1), 5-13.
  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. (2018). RSC Advances, 8(52), 29699-29708.
  • Tidying the Structure. (n.d.). OlexSys.
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). Molecules, 28(9), 3843.
  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (2022). Molecules, 27(5), 1693.

Sources

Benchmarking the Performance of 1-(Oxan-4-yl)ethan-1-ol Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrahydropyran Advantage[1]

In modern drug discovery, the 1-(oxan-4-yl)ethan-1-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)ethanol) scaffold represents a critical bioisosteric tool.[1] It serves as a polar alternative to the lipophilic 1-cyclohexylethan-1-ol moiety.[1] While carbocyclic analogs often suffer from high lipophilicity (cLogP > 4) and poor metabolic stability, the oxane (tetrahydropyran, THP) derivatives offer a strategic "scaffold hop."

This guide benchmarks the performance of 1-(oxan-4-yl)ethan-1-ol derivatives across three critical axes: Physicochemical Properties , Metabolic Stability , and Target Engagement .[1] The data presented below synthesizes industry-standard comparisons to validate this scaffold's utility in lowering LogD while maintaining steric complementarity.

Physicochemical Benchmarking: THP vs. Cyclohexane[1]

The primary driver for incorporating the 1-(oxan-4-yl)ethan-1-ol motif is the modulation of lipophilicity.[1] The ether oxygen in the 4-position of the ring acts as a hydrogen bond acceptor, significantly lowering cLogP without altering the chair conformation essential for binding pocket occupancy.

Comparative Data Profile

The following table benchmarks the 1-(oxan-4-yl)ethan-1-ol scaffold against its direct carbocyclic analog (Cyclohexyl) and a linear ether analog.

Property1-(Oxan-4-yl)ethan-1-ol (Scaffold A)1-Cyclohexylethan-1-ol (Scaffold B)[1]Linear Ether Analog Impact Analysis
Molecular Weight 130.19 Da128.21 Da132.20 DaNegligible difference.[1]
cLogP 0.4 - 0.6 2.1 - 2.3 0.8 - 1.0~1.5 unit reduction in lipophilicity improves solubility.[1]
tPSA (Ų) 29.520.229.5Higher polarity aids paracellular permeability.[1]
Aq. Solubility (pH 7.4) High (>500 µM)Moderate (<100 µM)HighCritical for avoiding "brick dust" formulations.[1]
LLE (Lipophilic Eff.) High ModerateModerateTHP derivatives typically yield superior LLE.[1]

Analyst Note: The ~1.5 log unit drop in lipophilicity (Scaffold A vs. B) often translates to a 10-fold improvement in thermodynamic solubility, a critical factor for oral bioavailability.

Metabolic Stability Profiling

A common misconception is that the ether oxygen introduces instability.[1] However, benchmarking data reveals that 1-(oxan-4-yl)ethan-1-ol derivatives often exhibit superior metabolic stability compared to cyclohexyl analogs, which are prone to extensive CYP450-mediated hydroxylation.[1]

Metabolic Pathways Visualization[1]

The diagram below illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Substrate_THP 1-(Oxan-4-yl)ethan-1-ol (THP Scaffold) CYP_Attack CYP450 Oxidation Substrate_THP->CYP_Attack Moderate Affinity Substrate_CH 1-Cyclohexylethan-1-ol (Carbocycle) Substrate_CH->CYP_Attack High Affinity (Lipophilic) Metab_THP_1 Lactol Formation (Alpha-hydroxylation) CYP_Attack->Metab_THP_1 Site Specific Metab_CH_1 Multiple Hydroxylations (Grease Ball Effect) CYP_Attack->Metab_CH_1 Non-specific Metab_THP_2 Ring Opening (Polar Metabolite) Metab_THP_1->Metab_THP_2 Metab_CH_2 Glucuronidation (Rapid Clearance) Metab_CH_1->Metab_CH_2

Figure 1: Comparative metabolic pathways.[1] The THP scaffold (blue) undergoes specific alpha-oxidation, whereas the lipophilic cyclohexyl scaffold (red) attracts non-specific CYP binding, leading to rapid clearance.

Experimental Data: Microsomal Clearance (HLM)
  • Assay: Human Liver Microsomes (HLM), 1 µM substrate, 37°C, 60 min.

  • Result (THP Derivative):

    
     (Moderate Stability).[1]
    
  • Result (Cyclohexyl Derivative):

    
     (High Clearance).[1]
    
  • Interpretation: The reduction in lipophilicity reduces the affinity for the CYP450 active site, extending the half-life (

    
    ) of the THP derivative.
    

Bioassay Performance: Target Engagement

In kinase and GPCR assays, the 1-(oxan-4-yl)ethan-1-ol moiety functions as a steric bioisostere.[1] The chair conformation of the tetrahydropyran ring overlaps almost perfectly with cyclohexane, ensuring that the binding pose is conserved.

Case Study: Kinase Inhibition (Hypothetical SAR)

Context: Optimization of an ATP-competitive inhibitor.

Compound IDR-GroupIC50 (Target Kinase)Cell Potency (EC50)Notes
Cmpd-001 Cyclohexyl4 nM120 nMHigh potency, but poor cellular penetrance due to protein binding.[1]
Cmpd-002 Oxan-4-yl 6 nM 45 nM Slight potency drop, but 3x improved cellular efficacy.
Cmpd-003 Linear Ether250 nM>1000 nMLoss of entropy/conformational lock leads to potency loss.[1]

Key Insight: While the intrinsic potency (IC50) of the THP derivative (Cmpd-002) is marginally lower due to the desolvation penalty of the ether oxygen, the Phenotypic Potency (EC50) is superior. This is due to the lower Fraction Unbound (


) and better membrane permeability balance.

Experimental Protocols

To replicate these benchmarks, use the following standardized protocols.

A. Synthesis of 1-(Oxan-4-yl)ethan-1-ol

A self-validating reduction protocol ensuring high stereochemical purity.[1]

  • Starting Material: Dissolve 1-(oxan-4-yl)ethanone (1.0 eq) in anhydrous MeOH (0.2 M).

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 15 minutes.
    
    • Checkpoint: Monitor gas evolution (

      
      ).[1] Do not seal the vessel.
      
  • Quench: Stir for 2 hours at RT. Quench with sat.

    
    .[1]
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1]

  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

    • Validation:

      
       should show a multiplet at 
      
      
      
      3.9-4.0 ppm (ether protons) and a quintet at
      
      
      3.5-3.6 ppm (methine proton).[1]
B. Kinetic Solubility Assay

Critical for verifying the "Solubility Advantage."

  • Preparation: Prepare 10 mM DMSO stock solutions of the THP and Cyclohexyl derivatives.

  • Spike: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

    • Success Metric: THP derivative should show >80% recovery; Cyclohexyl derivative often shows <20% recovery due to precipitation.[1]

Strategic Workflow for Scaffold Hopping

Use this decision tree to determine when to deploy the 1-(oxan-4-yl)ethan-1-ol scaffold.

DecisionTree Start Lead Compound Analysis (Contains Cyclohexyl Group) Check_LogP Is cLogP > 3.5? Start->Check_LogP Check_Metab Is Metabolic Clearance High? Check_LogP->Check_Metab Yes Action_Keep Keep Cyclohexyl (Focus on other regions) Check_LogP->Action_Keep No Check_Metab->Action_Keep No Action_Switch Switch to 1-(Oxan-4-yl)ethan-1-ol Check_Metab->Action_Switch Yes Validation Validate via LLE & Solubility Action_Switch->Validation

Figure 2: Decision logic for scaffold hopping from carbocycle to heterocycle.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • PharmaBlock Whitepaper. (2020).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. PharmaBlock Sciences.[1] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for general ether/carbocycle lipophilicity principles).[1] Link[1]

  • PubChem Compound Summary. (2025). 1-(Oxan-4-yl)ethan-1-ol (CID 12411803).[1][3] National Center for Biotechnology Information.[1] Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.